PSI-353661
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H32FN6O8P |
|---|---|
Molekulargewicht |
582.5 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14-,16+,18+,22+,24+,40-/m0/s1 |
InChI-Schlüssel |
KVCZQFHLXRMEIB-LZEIJKKFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PSI-353661: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSI-353661 is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog that demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Through a multi-step intracellular metabolic activation pathway, this compound is converted to its active triphosphate form, PSI-352666. This active metabolite acts as a competitive inhibitor of the viral polymerase, effectively terminating viral RNA replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its metabolic activation, in vitro efficacy, cytotoxicity profile, and the experimental protocols used to elucidate these characteristics. As of the latest available information, this compound was in preclinical development and no clinical trial data has been publicly released.
Core Mechanism of Action
This compound is a prodrug, meaning it is administered in an inactive form and requires conversion within the body to its active pharmacological agent.[1] The core of its mechanism lies in the delivery of a modified guanosine monophosphate analog into hepatocytes. This analog, once converted to its triphosphate form, targets the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome.[2]
Metabolic Activation Pathway
The intracellular conversion of this compound to its active triphosphate metabolite, PSI-352666, is a sophisticated, multi-enzyme process. This pathway ensures efficient generation of the active inhibitor within the target liver cells.[3]
The key enzymatic steps are:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the carboxyl ester group of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3]
-
Intramolecular Cyclization and Elimination: This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the elimination of phenol (B47542) and the formation of the alaninyl phosphate (B84403) metabolite, PSI-353131.[3]
-
Amino Acid Moiety Removal: The Histidine triad (B1167595) nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety.
-
Demethoxylation: Subsequently, the methoxyl group at the O(6) position of the guanine (B1146940) base is hydrolyzed by adenosine (B11128) deaminase-like protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.
-
Phosphorylation Events: The resulting monophosphate is then sequentially phosphorylated to its diphosphate (B83284) and ultimately its active triphosphate form (PSI-352666) by host cell kinases, specifically guanylate kinase and nucleoside diphosphate kinase.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PSI-353661: A Technical Guide to a Novel Purine Nucleotide Prodrug for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSI-353661 is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, developed as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. By bypassing the initial, often inefficient, phosphorylation step required for the activation of nucleoside analogues, this compound demonstrates significantly enhanced potency against HCV replication in vitro. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, cytotoxicity, metabolic activation, and preclinical pharmacokinetics. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development efforts.
Core Concepts: Mechanism of Action
This compound is designed to efficiently deliver its active triphosphate metabolite, PSI-352666, to the liver, the primary site of HCV replication. As a prodrug, this compound overcomes the poor cellular permeability and instability of the triphosphate form.[1] The parent nucleoside, 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine, is a weak inhibitor of HCV replication due to inefficient phosphorylation by host cellular kinases.[1] The phosphoramidate prodrug approach circumvents this rate-limiting step, leading to higher intracellular concentrations of the active triphosphate metabolite.[1]
The metabolic activation of this compound is a multi-step enzymatic process within the host cell:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the carboxyl ester group by cellular esterases such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Cyclization and Phenol (B47542) Elimination: A subsequent intramolecular cyclization results in the elimination of the phenol group, yielding an alaninyl phosphate (B84403) intermediate.
-
Hint1 Cleavage: The amino acid moiety is then cleaved by the Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1).
-
Demethoxylation: The methoxy (B1213986) group at the O6 position of the guanine (B1146940) base is removed by adenosine (B11128) deaminase-like protein 1 (ADAL1), converting the molecule to 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.
-
Phosphorylation: The monophosphate is then sequentially phosphorylated by guanylate kinase (GK) to the diphosphate (B83284) and by nucleoside diphosphate kinase (NDPK) to the active triphosphate form, PSI-352666.[2]
The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral RNA replication.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and preclinical pharmacokinetic data for this compound and its metabolites.
Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays
| HCV Genotype/Strain | Assay Duration | EC50 (nM) | EC90 (nM) | Reference |
| Genotype 1b (Wild Type) | 4 days | 3.0 | 8.5 | MedChemExpress |
| Genotype 1b (S282T Mutant) | - | - | 11 | MedChemExpress |
| Genotype 1b | - | 3.0 ± 1.4 | - | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Huh7 | 8 days | > 80 | MedChemExpress |
| HepG2 | 8 days | > 80 | MedChemExpress |
| BxPC3 | 8 days | > 80 | MedChemExpress |
| CEM | 8 days | > 80 | MedChemExpress |
Table 3: Intracellular Triphosphate (PSI-352666) Formation
| Cell Type | Incubation Time | Compound Concentration | Triphosphate Concentration (µM) | Reference |
| Primary Human Hepatocytes | 24 hours | Not Specified | 0.44 | MedChemExpress |
Table 4: Preclinical Pharmacokinetics of a this compound Analog (Compound 23) in Rats (Oral Administration)
| Time Point | Liver Concentration (pmol/g) | Plasma Concentration (pmol/mL) | Liver to Plasma Ratio |
| 1 hour | Not Specified | Not Specified | 3.5 |
| 6 hours | Not Specified | Not Specified | 4.8 |
| Data from a study on a closely related analog, compound 23, which is a diastereomeric mixture of this compound. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HCV Replicon Assay (Luciferase Reporter)
This protocol describes the determination of the anti-HCV activity of this compound using a luciferase reporter-based HCV replicon assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 3 to 4 days at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control. Determine the EC50 and EC90 values by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7, HepG2, BxPC3, or CEM cells.
-
Appropriate cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired duration (e.g., 8 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 value by non-linear regression analysis.
Intracellular Triphosphate Analysis by HPLC
This protocol describes the quantification of the active triphosphate metabolite (PSI-352666) in cells.
Materials:
-
Primary human hepatocytes or other relevant cell lines.
-
This compound.
-
Cell culture reagents.
-
Methanol.
-
Perchloric acid or trichloroacetic acid.
-
Potassium hydroxide.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange or reverse-phase ion-pair).
-
UV detector.
-
Reference standard for PSI-352666.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Lysis and Extraction: Wash the cells with cold PBS and lyse them with cold methanol. Extract the intracellular nucleotides using perchloric acid or trichloroacetic acid.
-
Neutralization: Neutralize the extracts with potassium hydroxide.
-
HPLC Analysis: Analyze the extracts by HPLC. Use a gradient elution method to separate the triphosphate metabolite from other cellular nucleotides.
-
Quantification: Detect the triphosphate metabolite using a UV detector at an appropriate wavelength. Quantify the concentration by comparing the peak area to a standard curve generated with the reference standard.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetics of this compound in rats following oral administration.
Materials:
-
Sprague-Dawley rats.
-
This compound formulation for oral gavage.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Surgical instruments for tissue collection.
-
Bioanalytical method for quantifying this compound and its metabolites in plasma and tissue homogenates (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer a single oral dose of the this compound formulation to the rats via gavage.
-
Sample Collection: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose). At the end of the study, euthanize the animals and collect liver tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the liver tissue.
-
Bioanalysis: Analyze the plasma and liver homogenate samples to determine the concentrations of this compound and its key metabolites using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each analyte in plasma and liver.
Mandatory Visualizations
Conclusion
This compound represents a promising purine (B94841) nucleotide prodrug for the treatment of HCV infection. Its mechanism of action, which involves bypassing a key rate-limiting step in the activation of nucleoside analogues, results in potent in vitro anti-HCV activity and high-level production of the active triphosphate metabolite in primary human hepatocytes. The favorable in vitro safety profile and liver-targeting properties observed in preclinical studies further support its potential as a clinical candidate. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel antiviral therapies for HCV.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
PSI-353661: A Potent Nucleotide Prodrug Inhibitor of Hepatitis C Virus and a Case Study in Drug Development Challenges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661, later known as BMS-986094 (formerly INX-189), emerged as a promising preclinical candidate for the treatment of Hepatitis C Virus (HCV) infection. As a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, it was designed for efficient liver targeting and intracellular conversion to its active triphosphate form, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comprehensive technical overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, metabolic activation pathway, and the critical safety findings that led to the cessation of its clinical development. This document serves as a valuable resource for researchers in antiviral drug discovery, offering detailed experimental insights and a stark reminder of the challenges in translating potent in vitro activity to a safe and effective clinical therapy.
Introduction
Hepatitis C virus (HCV) infection is a global health concern, with the potential to cause chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment[1]. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication[2]. Nucleoside/nucleotide inhibitors that target the highly conserved active site of NS5B are particularly attractive due to their high barrier to resistance and broad genotypic coverage[2].
This compound was a novel purine (B94841) nucleotide prodrug that demonstrated exceptional potency against HCV replication in preclinical studies. Its prodrug design aimed to overcome the limitations of administering charged nucleoside monophosphates by facilitating cell penetration and intracellular delivery of the active moiety.
Mechanism of Action
This compound is a phosphoramidate prodrug of a guanosine (B1672433) nucleotide analog. Its mechanism of action involves several key steps:
-
Cellular Uptake and Liver Targeting: The lipophilic nature of the prodrug facilitates its passive diffusion across the cell membrane into hepatocytes.
-
Intracellular Metabolic Activation: Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666. This metabolic pathway is detailed in Section 5.
-
Inhibition of HCV NS5B Polymerase: The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate, it is incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.
In Vitro Efficacy and Cytotoxicity
This compound demonstrated potent and broad-spectrum anti-HCV activity in various in vitro assays.
Anti-HCV Activity
The efficacy of this compound was primarily evaluated using HCV replicon systems, which are cell lines that harbor autonomously replicating HCV RNA.
| Assay | HCV Genotype | Parameter | Value | Reference |
| HCV Replicon Assay | Genotype 1b | EC50 | 0.0030 µM | [3] |
| HCV Replicon Assay | Genotype 1b | EC90 | 0.0085 µM | |
| HCV Replicon Assay | Wild Type | EC90 | 8 nM | |
| HCV Replicon Assay | S282T Mutant | EC90 | 11 nM | |
| HCV Replicon Assay | Genotype 1a | EC50 | 12 nM (as BMS-986094) | |
| HCV Replicon Assay | Genotype 2a | EC50 | 0.9 nM (as BMS-986094) |
Table 1: In Vitro Anti-HCV Activity of this compound.
Notably, this compound retained its potency against the S282T mutant, a key resistance mutation for some nucleoside inhibitors.
Cytotoxicity
The cytotoxic potential of this compound was assessed in various human cell lines.
| Cell Line | Assay Duration | Parameter | Value | Reference |
| Huh-7 (Human Hepatoma) | 8 days | CC50 | 80.0 ± 6.0 µM | |
| HepG2 (Human Hepatoma) | 8 days | CC50 | > 100 µM | |
| BxPC3 (Human Pancreatic) | 8 days | CC50 | > 100 µM | |
| CEM (Human T Lymphocyte) | 8 days | CC50 | > 100 µM |
Table 2: In Vitro Cytotoxicity of this compound.
The high selectivity index (SI = CC50/EC50) indicated a favorable in vitro safety profile.
In Vivo Preclinical Data
In vivo studies in animal models provided further evidence of the potential of this compound.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Human hepatocyte chimeric mice infected with HCV | 50 mg/kg, p.o., daily for 4 weeks (with Telaprevir) | Achieved sustained eradication of the mutant virus or end-of-treatment response; Reduced serum levels of HCV RNA. | |
| Cynomolgus monkeys | 25 mg/kg, p.o. | Efficiently extracted from the portal circulation by the liver. | |
| Cynomolgus monkeys | 3-300 mg/kg, p.o. | Dose-proportional production of the active triphosphate in the liver. |
Table 3: In Vivo Preclinical Efficacy and Pharmacokinetics of this compound/BMS-986094.
Metabolic Activation Pathway
The conversion of this compound to its active triphosphate form, PSI-352666, is a critical aspect of its mechanism of action. This multi-step intracellular pathway ensures that the active inhibitor is generated predominantly within the target hepatocytes.
The initial steps involving Cathepsin A and Carboxylesterase 1 (CES1) are crucial for the liver-specific activation of the prodrug.
Experimental Protocols
HCV Replicon Assay
The in vitro anti-HCV activity of this compound was determined using a cell-based HCV replicon assay. The following is a generalized protocol:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
The cytotoxicity of this compound was assessed in parallel with the replicon assay to determine its therapeutic index.
-
Cell Culture: The desired cell lines (e.g., Huh-7, HepG2) are cultured in their respective recommended media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 8 days).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is measured using a plate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Clinical Development and Discontinuation
This compound was advanced into clinical development by Bristol-Myers Squibb under the designation BMS-986094. However, in 2012, the Phase II clinical trial was voluntarily suspended and subsequently discontinued. This decision was made due to the emergence of serious safety concerns.
A patient in the trial experienced heart failure, which ultimately led to their death. Further investigation revealed that a total of nine patients had been hospitalized with heart and kidney toxicity. As a result of these severe adverse events, the development of BMS-986094 was permanently halted in the interest of patient safety.
Conclusion
This compound (BMS-986094) represents a compelling example of a highly potent and selective antiviral agent in preclinical development. Its clever prodrug design and potent inhibition of the HCV NS5B polymerase underscored its therapeutic potential. The in-depth understanding of its metabolic activation pathway provided a clear rationale for its liver-targeting properties. However, the unforeseen and severe cardiotoxicity and nephrotoxicity observed in early-phase clinical trials led to its discontinuation. The story of this compound serves as a critical case study for the drug development community, highlighting the paramount importance of thorough safety and toxicology assessments in translating promising preclinical candidates into safe and effective medicines. The data and methodologies presented in this guide offer valuable insights for the ongoing development of novel antiviral therapies.
References
The Journey of a Potent Antiviral: Discovery and Preclinical Development of PSI-353661
A Technical Whitepaper for Drug Development Professionals
Introduction
PSI-353661 is a novel phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][4] This document provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental methodologies employed in its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound was driven by the need for more potent and effective treatments for HCV, a global health issue affecting millions.[1][2] The core strategy was to design a prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate that could efficiently deliver the active nucleotide triphosphate into hepatocytes, the primary site of HCV replication.[1][5] Nucleoside analogs require intracellular phosphorylation to their active triphosphate form, a process that can be inefficient.[6] Phosphoramidate prodrug technology bypasses the initial, often rate-limiting, phosphorylation step, leading to higher intracellular concentrations of the active metabolite and consequently, greater antiviral potency.[1][6] this compound was specifically designed to be stable in plasma and efficiently metabolized to its active form within the liver.
Mechanism of Action and Metabolic Activation
This compound exerts its antiviral effect through the inhibition of the HCV NS5B polymerase by its active triphosphate metabolite, PSI-352666.[3][7] The conversion of the prodrug to its active form is a multi-step process that occurs intracellularly, primarily in hepatocytes.
The metabolic activation pathway of this compound is a cascade of enzymatic reactions:
-
Carboxylester Hydrolysis: The process is initiated by the hydrolysis of the isopropyl ester moiety of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[7]
-
Cyclization and Phenol (B47542) Elimination: This is followed by a putative intramolecular nucleophilic attack by the newly formed carboxyl group on the phosphorus atom, leading to the elimination of the phenol group and the formation of an alaninyl phosphate (B84403) metabolite, PSI-353131.[7]
-
Amino Acid Cleavage: The alanine (B10760859) moiety is then cleaved from PSI-353131 by the Histidine Triad Nucleotide-binding Protein 1 (Hint 1).[7]
-
Demethoxylation: The methoxy (B1213986) group at the O6 position of the guanine (B1146940) base is subsequently removed by the Adenosine Deaminase-Like Protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[7]
-
Phosphorylation: The monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside Diphosphate Kinase is primarily responsible for the final phosphorylation to the active triphosphate, PSI-352666.[7]
The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination during viral RNA replication.[3]
Preclinical Data
In Vitro Antiviral Activity
This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[2][5] The replicon system is a powerful tool for studying HCV replication in vitro, where a portion of the viral genome, containing the non-structural proteins required for replication, is stably expressed in human hepatoma cells.
| Assay | HCV Genotype/Variant | EC50 (µM) | EC90 (µM) | Reference |
| HCV Replicon Assay | Genotype 1b | 0.0030 | 0.0085 | [8][9] |
| HCV Replicon Assay | Wild-type | - | 0.008 | [8][9] |
| HCV Replicon Assay | S282T resistant | - | 0.011 | [8][9] |
Cytotoxicity Profile
Extensive in vitro cytotoxicity studies were conducted to assess the safety profile of this compound across a panel of human cell lines. The compound exhibited a favorable safety profile with high half-maximal cytotoxic concentrations (CC50).
| Cell Line | Cell Type | Assay Duration | CC50 (µM) | Reference |
| Huh7 | Human Hepatoma | 8 days | 80.0 ± 6.0 | [1] |
| HepG2 | Human Hepatoma | 8 days | > 100 | [1][8] |
| BxPC3 | Human Pancreatic | 8 days | > 100 | [1][8] |
| CEM | Human T-lymphocyte | 8 days | > 100 | [1][8] |
Furthermore, this compound showed no toxicity towards bone marrow stem cells and did not induce mitochondrial toxicity, as evidenced by the lack of increased lactic acid production in treated cells.[1][2]
Intracellular Metabolism and Triphosphate Formation
The efficiency of this compound conversion to its active triphosphate form, PSI-352666, was evaluated in primary human hepatocytes. These studies confirmed the rapid and substantial formation of the active metabolite.
| Compound | Incubation Time | Cell Type | Triphosphate Concentration (µM) | Reference |
| This compound (5 µM) | 4 hours | Primary Human Hepatocytes | PSI-352666 was the predominant metabolite | [1] |
| This compound | 24 hours | Primary Human Hepatocytes | 0.44 (as mM) | [8][9] |
In Vivo Efficacy in a Chimeric Mouse Model
The in vivo antiviral activity of this compound was assessed in a human hepatocyte chimeric mouse model. In this model, immunodeficient mice are engrafted with human hepatocytes, allowing for the study of HCV infection and treatment in a small animal model.
| Study | Animal Model | Treatment Regimen | Duration | Outcome | Reference |
| Efficacy Study | Human hepatocyte chimeric mice infected with HCV | This compound (50 mg/kg, p.o.) + Telaprevir (400 mg/kg) | 4 weeks (daily) | Reduced serum levels of HCV RNA; achieved sustained eradication of the mutant virus or end-of-treatment response. | [3][8][9] |
Resistance Profile
In vitro resistance selection studies were performed to identify mutations that confer resistance to this compound. These studies are crucial for understanding the potential for viral escape and for guiding the development of combination therapies.
| HCV Genotype | Selection Method | Resistance-Associated Mutations (in NS5B) | Fold Change in EC50 | Reference |
| Genotype 2a (JFH-1) | Culturing replicon cells with increasing concentrations of this compound | S15G + C223H + V321I (triple mutation required) | >10-fold reduction in activity | [5] |
Notably, single amino acid changes were not sufficient to confer significant resistance, and a combination of three mutations was required for a high level of resistance.[3] this compound retained full activity against replicons containing the S282T substitution, a mutation that confers resistance to some other nucleoside analogs.[3]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound was primarily evaluated using HCV replicon assays. The general workflow for such an assay is as follows:
For replicon clearance and rebound studies, ET-Lunet replicon cells were seeded at 1 × 10^5 cells per well in a 6-well plate.[1] this compound was added at concentrations corresponding to 2, 5, 10, and 20-fold of its EC50 value.[1] Cells were passaged every 3 to 4 days for 2 weeks with fresh medium containing the drug, and cell aliquots were harvested at each passage for RNA analysis.[1]
Cytotoxicity Assays
Cytotoxicity was assessed in various cell lines by incubating the cells with a range of this compound concentrations for 8 days.[1] Cell viability was then determined using standard methods such as the neutral red uptake assay or by measuring ATP levels (e.g., CellTiter-Glo®). The CC50 value, the concentration at which 50% of the cells are non-viable, was then calculated.
For mitochondrial toxicity, HepG2 or CEM cells were incubated with this compound for several days, after which the levels of lactic acid in the culture medium were quantified.[1] Mitochondrial DNA synthesis was also assessed by quantitative RT-PCR for the mitochondrial cytochrome C oxidase subunit II (COXII) gene.[1]
The human bone marrow stem cell toxicity assay involved culturing clonogenic progenitor cells in a methylcellulose-based medium with varying concentrations of this compound for 14 days, followed by colony counting.[1]
Determination of Intracellular Triphosphate Levels
Primary human hepatocytes were incubated with radiolabeled this compound. At various time points, the cells were harvested, and intracellular metabolites were extracted. The extracts were then analyzed by ion exchange High-Performance Liquid Chromatography (HPLC) with radiodetection.[1][10] The identity of the metabolites, including the active triphosphate PSI-352666, was confirmed by comparing their retention times with those of known synthetic standards.[1]
In Vivo Chimeric Mouse Model Study
Immunodeficient mice were transplanted with human hepatocytes to create a chimeric liver. These mice were then infected with HCV. Following confirmation of infection, the mice were treated orally with this compound, often in combination with other antiviral agents like Telaprevir.[8][9] Blood samples were collected at regular intervals to monitor serum HCV RNA levels by qRT-PCR.
In Vitro Resistance Selection
HCV replicon cells (e.g., genotype 2a JFH-1) were cultured in the presence of G418 (a selection agent for the replicon) and increasing concentrations of this compound over an extended period (e.g., 132 days).[5] The sensitivity of the selected cell populations to this compound was periodically tested. RNA was isolated from resistant cell populations, and the NS5B region of the replicon genome was sequenced to identify mutations responsible for the resistant phenotype.
Conclusion
The preclinical development of this compound showcases a successful application of prodrug technology to enhance the therapeutic potential of a nucleoside analog. The compound exhibits potent in vitro antiviral activity against a range of HCV genotypes, including those with common resistance mutations to other nucleos(t)ide inhibitors. Its favorable in vitro safety profile and efficient conversion to the active triphosphate in human hepatocytes, coupled with demonstrated efficacy in an in vivo model of HCV infection, established this compound as a promising clinical candidate for the treatment of chronic HCV infection. The detailed understanding of its mechanism of action, metabolic pathway, and resistance profile provides a solid foundation for its further clinical investigation and use in combination therapies.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Validation of a Genotype-Independent Hepatitis C Virus Near-Whole Genome Sequencing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chimeric Mouse Model to Study Immunopathogenesis of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chimeric mouse model to study immunopathogenesis of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 9. Chimeric Mouse Model for the Infection of Hepatitis B and C Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Activation of PSI-353661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PSI-353661 is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its prodrug nature allows for efficient delivery into hepatocytes, where it undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form, PSI-352666. This document provides an in-depth technical overview of this activation pathway, complete with quantitative data, detailed experimental methodologies, and a visual representation of the metabolic cascade.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The in vitro efficacy of this compound has been evaluated in various HCV replicon systems and cell lines. The following tables summarize the key quantitative data regarding its antiviral activity and cytotoxicity.
| Compound | HCV Replicon Genotype | EC50 (µM) | EC90 (µM) |
| This compound | 1a (H77) | Potent activity reported | - |
| This compound | 1b (Con1) | 0.0030 | 0.0085 |
| This compound | 2a (J6/JFH-1) | Potent activity reported | - |
EC50/EC90 values represent the concentration of the compound required to inhibit 50% and 90% of HCV RNA replication, respectively.
| Compound | Cell Line | CC50 (µM) |
| This compound | Huh7 (human hepatoma) | 80.0 ± 6.0 |
| This compound | HepG2 (human hepatoma) | >100 |
| This compound | CEM (human T lymphocyte) | >100 |
| This compound | BxPC3 (human pancreatic) | >100 |
CC50 represents the concentration of the compound required to cause a 50% reduction in cell viability.
The Metabolic Activation Pathway
The conversion of this compound to its active triphosphate metabolite, PSI-352666, is a sophisticated enzymatic cascade that effectively bypasses the often rate-limiting initial phosphorylation of the parent nucleoside.[1] The pathway involves several key enzymatic steps, which are detailed below and illustrated in the accompanying diagram.
Caption: Metabolic activation cascade of this compound to its active triphosphate form.
The metabolic activation of this compound proceeds through the following sequential steps:
-
Carboxyl Ester Hydrolysis : The initial step is the hydrolysis of the carboxyl ester moiety of this compound. This reaction is catalyzed by two enzymes, Cathepsin A (Cat A) and Carboxylesterase 1 (CES1). This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the elimination of phenol (B47542) and the formation of the alaninyl phosphate metabolite, PSI-353131.[2][3]
-
Amino Acid Moiety Removal : The subsequent step involves the removal of the amino acid moiety from PSI-353131. This is carried out by the Histidine triad nucleotide-binding protein 1 (Hint 1).[2][3]
-
Methoxyl Group Hydrolysis : Following the removal of the amino acid, the methoxyl group at the O6-position of the guanine (B1146940) base is hydrolyzed. This reaction is catalyzed by adenosine deaminase-like protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2][3]
-
First Phosphorylation : The generated monophosphate is then phosphorylated to the corresponding diphosphate. This phosphorylation is catalyzed by guanylate kinase.[2][3]
-
Second Phosphorylation : The final step in the activation pathway is the phosphorylation of the diphosphate to the active triphosphate, PSI-352666. The primary enzyme responsible for this conversion is the nucleoside diphosphate kinase.[2][3]
Experimental Methodologies
The elucidation of the metabolic activation pathway of this compound involved a series of in vitro experiments. The following sections provide detailed protocols for the key assays.
HCV Replicon Assay
This assay is used to determine the antiviral activity of this compound in a cell-based system that mimics HCV replication.
1. Cell Culture and Plating:
- Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418.
- Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
2. Compound Treatment:
- This compound is serially diluted in DMEM to achieve a range of final concentrations.
- The culture medium is removed from the cells and replaced with the medium containing the diluted compound.
- Cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.
3. Quantification of HCV RNA Replication:
- HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
- For luciferase assays, the medium is removed, and cells are lysed. The luciferase substrate is added, and luminescence is measured using a luminometer.
- EC50 and EC90 values are calculated from the dose-response curves.
Cytotoxicity Assay
This assay is performed to assess the effect of this compound on the viability of host cells.
1. Cell Plating:
- Huh-7, HepG2, CEM, and BxPC3 cells are seeded in 96-well plates at an appropriate density.
2. Compound Incubation:
- Cells are treated with serial dilutions of this compound and incubated for 8 days.
3. Viability Assessment:
- Cell viability is determined using a colorimetric assay, such as the MTS assay.
- The absorbance is measured, and the CC50 value is calculated.
In Vitro Metabolism Assays
These assays are designed to identify the enzymes responsible for the metabolic activation of this compound.
1. Hydrolysis of the Carboxyl Ester:
- Cathepsin A (Cat A) Assay:
- Recombinant human Cat A (10 µg/mL) is activated by incubation with cathepsin L (1 µg/mL) in 25 mM MES pH 6.0 with 5 mM DTT for 30 minutes at 37°C.
- Cathepsin L is then inactivated by the addition of 10 µM E64.
- Carboxylesterase 1 (CES1) Assay:
- Recombinant human CES1 is used.
- Reaction and Analysis:
- This compound is incubated with the activated Cat A or CES1.
- The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to monitor the formation of the hydrolyzed metabolite.
2. Phosphorylation Assays:
- The phosphorylation of the monophosphate and diphosphate metabolites is assessed using specific kinases (guanylate kinase and nucleoside diphosphate kinase, respectively).
- The reactions are typically carried out in a buffer containing the kinase, the substrate (monophosphate or diphosphate analog), ATP, and MgCl2.
- The formation of the phosphorylated products is monitored over time using HPLC.
HPLC Analysis of Metabolites
HPLC is a crucial technique for separating and quantifying this compound and its various metabolites.
1. Sample Preparation:
- Cells are incubated with this compound.
- At various time points, the cells are harvested, and intracellular metabolites are extracted using a suitable solvent (e.g., 60% methanol).
- The extracts are centrifuged to remove cell debris.
2. HPLC-MS/MS Analysis:
- The extracts are analyzed by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS).
- A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its metabolites.
This comprehensive technical guide provides a detailed understanding of the metabolic activation pathway of this compound, supported by quantitative data and experimental protocols. This information is critical for researchers and scientists in the field of antiviral drug development, offering insights into the mechanism of action of this potent HCV inhibitor.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
PSI-353661: A Technical Overview of a Novel Nucleotide Prodrug for Hepatitis C Virus
Introduction
PSI-353661 is a potent and selective phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1] The prodrug moiety is designed to enhance cell permeability and facilitate the delivery of the active nucleotide into hepatocytes.
IUPAC Name: propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[2]
| Property | Value |
| Molecular Formula | C24H32FN6O8P |
| Molecular Weight | 582.52 g/mol |
| CAS Number | 1231747-08-2 |
Mechanism of Action and Metabolic Activation
This compound exerts its antiviral activity by inhibiting the HCV NS5B polymerase.[3] As a prodrug, it requires intracellular metabolic activation to its pharmacologically active triphosphate form, PSI-352666.[2] This multi-step conversion is a critical aspect of its mechanism and liver-targeting properties.
The metabolic activation of this compound is a sophisticated pathway involving several host cell enzymes. This process ensures that the active form of the drug is preferentially generated within the target hepatocytes.
Caption: Metabolic activation pathway of this compound.
In Vitro Activity
This compound has demonstrated potent antiviral activity against a range of HCV genotypes in cell-based replicon assays. A key feature is its efficacy against replicons harboring the S282T mutation in NS5B, which confers resistance to some other nucleoside inhibitors.[3]
| Assay | Cell Line/Virus | Parameter | Value |
| Antiviral Activity | HCV Genotype 1b Replicon | EC50 | 0.0030 µM |
| HCV Genotype 1b Replicon | EC90 | 0.0085 µM | |
| Wild-Type HCV Replicon | EC90 | 8 nM | |
| S282T Mutant HCV Replicon | EC90 | 11 nM | |
| Cytotoxicity | Huh7, HepG2, BxPC3, CEM cells | IC50 | > 80 µM |
In Vivo Efficacy
Preclinical studies in animal models have supported the in vitro findings, demonstrating the potential of this compound for in vivo applications.
| Animal Model | Dosing Regimen | Result |
| Human hepatocyte chimeric mice infected with HCV | 50 mg/kg, p.o., daily for 4 weeks (in combination with Telaprevir) | Sustained eradication of the mutant virus or end-of-treatment response; reduced serum levels of HCV RNA. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are generalized protocols for key experiments used in the evaluation of this compound.
HCV Replicon Assay
This assay is fundamental for determining the in vitro antiviral potency of compounds against HCV replication.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Novel Robust Hepatitis C Virus Mouse Efficacy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of the Active Triphosphate of PSI-353661: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-353661 is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog that demonstrates potent and selective inhibition of the Hepatitis C Virus (HCV). Following administration, this compound undergoes intracellular metabolism to its active triphosphate form, PSI-352666. This active metabolite serves as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the cellular targets of PSI-352666, detailing its mechanism of action, metabolic activation pathway, in vitro efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in the field of antiviral drug development.
Introduction
Hepatitis C is a global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease. The HCV NS5B polymerase is a prime target for antiviral therapies due to its essential role in the viral life cycle and the absence of a homologous enzyme in mammalian cells.[1][2] Nucleoside and nucleotide analogs are a key class of NS5B inhibitors that, after intracellular phosphorylation to their active triphosphate forms, compete with natural nucleotides for incorporation into the nascent viral RNA, leading to chain termination.[1][3]
This compound is a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate designed to efficiently deliver the active nucleotide into hepatocytes.[4] Its active triphosphate metabolite, PSI-352666, potently inhibits the HCV NS5B polymerase. This guide will delve into the specifics of this interaction and the broader cellular implications.
Metabolic Activation of this compound
The conversion of the prodrug this compound to its active triphosphate form, PSI-352666, is a multi-step intracellular process. This pathway is designed to bypass the often inefficient initial phosphorylation step of the parent nucleoside.
The metabolic cascade is as follows:
-
Carboxyl Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester of this compound by cellular esterases, primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Intramolecular Cyclization and Phenol (B47542) Elimination: A putative nucleophilic attack by the carboxyl group on the phosphorus atom leads to the elimination of phenol and the formation of an alaninyl phosphate (B84403) metabolite (PSI-353131).
-
Amino Acid Moiety Removal: The histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) cleaves the amino acid moiety.
-
Hydrolysis of the Methoxyl Group: Adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxyl group at the O6 position of the guanine (B1146940) base, yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.
-
Phosphorylation to Diphosphate (B83284): Guanylate kinase (GK) phosphorylates the monophosphate to the diphosphate form.
-
Final Phosphorylation to Active Triphosphate: Finally, nucleoside diphosphate kinase (NDPK) phosphorylates the diphosphate to the active triphosphate, PSI-352666.
Primary Cellular Target: HCV NS5B Polymerase
The primary cellular target of the active triphosphate, PSI-352666, is the HCV RNA-dependent RNA polymerase (NS5B). This enzyme is essential for the replication of the viral RNA genome. PSI-352666 acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate.
Mechanism of Inhibition
PSI-352666 is recognized by the NS5B polymerase and incorporated into the growing viral RNA chain. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, effectively terminating RNA chain elongation. This non-obligate chain termination is a hallmark of this class of inhibitors.
Quantitative Analysis of In Vitro Efficacy
The antiviral activity of this compound has been quantified in various in vitro systems, primarily using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA, often containing a reporter gene like luciferase for easy quantification of viral replication.
| Parameter | HCV Genotype/Variant | Cell Line | Value | Reference |
| EC50 | Genotype 1b | Huh-7 | 0.0030 µM | |
| EC90 | Genotype 1b | Huh-7 | 0.0085 µM | |
| EC90 | Wild-Type | Replicon Cells | 8 nM | |
| EC90 | S282T Resistant | Replicon Cells | 11 nM |
Table 1: In Vitro Antiviral Activity of this compound.
Selectivity and Safety Profile
An ideal antiviral agent should exhibit high potency against the viral target with minimal off-target effects on host cells. This compound has demonstrated a favorable safety profile in preclinical studies.
Cytotoxicity
Cytotoxicity is typically assessed by measuring the 50% cytotoxic concentration (CC50) in various human cell lines.
| Cell Line | Cell Type | CC50 (µM) | Reference |
| Huh-7 | Human Hepatoma | 80.0 ± 6.0 | |
| HepG2 | Human Hepatoma | >100 | |
| CEM | Human T-lymphocyte | >100 | |
| BxPC-3 | Human Pancreatic | >100 |
Table 2: Cytotoxicity of this compound in Human Cell Lines.
The high CC50 values, particularly in liver-derived cell lines, indicate a wide therapeutic window. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of antiviral specificity. For this compound, the SI is exceptionally high.
Off-Target Effects
Studies have shown that this compound does not exhibit toxicity towards bone marrow stem cells or cause mitochondrial toxicity. Furthermore, the active triphosphate, PSI-352666, is a poor substrate for human DNA and mitochondrial RNA polymerases, minimizing the risk of off-target inhibition of host cellular processes.
Intracellular Concentrations of Active Metabolite
The efficiency of the metabolic activation pathway directly correlates with the intracellular concentration of the active triphosphate, PSI-352666.
| Cell Type | Incubation Time | Concentration of PSI-352666 (µM) | Reference |
| Primary Human Hepatocytes | 24 hours | 0.44 |
Table 3: Intracellular Concentration of the Active Triphosphate PSI-352666.
The ability of this compound to generate high intracellular levels of its active triphosphate metabolite is a key factor in its potent antiviral activity.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol outlines a standard method for determining the EC50 value of an antiviral compound against HCV replication.
1. Cell Maintenance:
- Culture Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM).
- Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) for selective pressure.
- Maintain cells at 37°C in a humidified 5% CO2 atmosphere.
2. Assay Procedure:
- Seed the HCV replicon cells in 96-well plates at a predetermined density.
- Prepare serial dilutions of this compound in DMEM without G418.
- Add the compound dilutions to the cells and incubate for 72 hours.
- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
3. Data Analysis:
- Normalize the luciferase signals to a vehicle control (DMSO).
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed_Cells" [label="Seed HCV Replicon Cells\n(96-well plate)", fillcolor="#FBBC05", fontcolor="#202124"];
"Prepare_Compound" [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];
"Add_Compound" [label="Add Compound to Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Incubate" [label="Incubate for 72 hours\n(37°C, 5% CO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Lyse_Cells" [label="Lyse Cells and Add\nLuciferase Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Measure_Luminescence" [label="Measure Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analyze_Data" [label="Data Analysis:\nCalculate EC50", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells";
"Seed_Cells" -> "Prepare_Compound" [style=invis];
"Seed_Cells" -> "Add_Compound";
"Prepare_Compound" -> "Add_Compound";
"Add_Compound" -> "Incubate";
"Incubate" -> "Lyse_Cells";
"Lyse_Cells" -> "Measure_Luminescence";
"Measure_Luminescence" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Cytotoxicity Assay (MTS-Based)
This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50).
1. Cell Seeding:
- Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate.
2. Compound Treatment:
- Expose the cells to serial dilutions of this compound for a period that mirrors the efficacy assay (e.g., 72 hours).
3. MTS Assay:
- Add a solution of [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt] (MTS) and an electron coupling reagent (phenazine methosulfate) to the cells.
- Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan (B1609692) product.
4. Absorbance Measurement:
- Measure the absorbance of the formazan product at 490 nm using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to a vehicle control.
- Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Intracellular Metabolite Analysis (HPLC-Based)
This protocol describes a general method for the extraction and quantification of intracellular triphosphate metabolites.
1. Cell Culture and Treatment:
- Culture primary human hepatocytes or Huh-7 cells to a desired confluency.
- Incubate the cells with a known concentration of [3H]-labeled this compound for a specified time (e.g., 24 hours).
2. Metabolite Extraction:
- Wash the cells with cold phosphate-buffered saline (PBS).
- Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 60% methanol).
- Centrifuge to pellet cell debris.
3. HPLC Analysis:
- Analyze the supernatant containing the metabolites by high-performance liquid chromatography (HPLC), typically using an ion-exchange column.
- Elute the metabolites using a gradient of a high-salt buffer.
- Detect the radiolabeled metabolites using a radiometric flow scintillation analyzer.
4. Quantification:
- Identify the peaks corresponding to this compound and its metabolites by comparing their retention times to known standards.
- Calculate the intracellular concentration of each metabolite based on the radioactivity detected and the cell volume.
Conclusion
This compound is a potent and selective inhibitor of HCV replication. Its innovative prodrug design facilitates efficient delivery into hepatocytes and subsequent conversion to the active triphosphate, PSI-352666. The primary cellular target of this active metabolite is the viral NS5B polymerase, which it inhibits through chain termination. The high antiviral potency, including activity against resistant variants, coupled with a favorable safety profile, underscores the therapeutic potential of this compound. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for the continued research and development of novel anti-HCV agents.
References
In Vitro Anti-HCV Activity of PSI-353661: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent and selective phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This technical guide provides an in-depth overview of the in vitro anti-HCV activity of this compound, compiling key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a prodrug that, once inside a hepatocyte, undergoes metabolic activation to its active 5'-triphosphate form, PSI-352666.[1][2] This active metabolite acts as an alternative substrate for the HCV NS5B polymerase, competing with natural nucleotides.[1] Its incorporation into the nascent viral RNA chain leads to chain termination, thereby inhibiting HCV replication.[3][4] A key advantage of this compound is its potent activity against both wild-type HCV and strains carrying the S282T mutation, a substitution that confers resistance to some other nucleoside inhibitors.
Quantitative In Vitro Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various HCV genotypes and in different cell lines.
Table 1: Anti-HCV Replicon Activity of this compound
| HCV Genotype/Strain | Assay Type | EC50 (nM) | EC90 (nM) | Reference |
| Genotype 1b | Replicon | 3.0 | 8.5 | |
| Genotype 1a | Replicon | Similarly active to GT 1b | - | |
| Genotype 2a | Replicon | Similarly active to GT 1b | - | |
| Wild-Type Replicon | Replicon | - | 8 | |
| S282T Resistant Replicon | Replicon | - | 11 |
EC50 (50% effective concentration) and EC90 (90% effective concentration) are measures of the drug's potency in inhibiting viral replication.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Huh-7 | 8 days | > 80 | |
| HepG2 | 8 days | > 80 | |
| BxPC3 | 8 days | > 80 | |
| CEM | 8 days | > 80 | |
| Expanded Cell Panel | - | > 100 |
CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to cells. A higher CC50 value indicates lower cytotoxicity.
Metabolic Activation Pathway
The conversion of this compound to its active triphosphate form, PSI-352666, involves a multi-step enzymatic process within the host cell.
Caption: Metabolic activation pathway of this compound in hepatocytes.
Experimental Protocols
HCV Replicon Assay
This assay is the primary method for evaluating the in vitro antiviral activity of compounds against HCV replication.
Objective: To determine the EC50 and EC90 values of this compound.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to achieve a range of final concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing the various concentrations of this compound. A no-drug control (DMSO only) is also included.
-
The plates are incubated for 4 days at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of HCV RNA:
-
Total cellular RNA is extracted from the cells.
-
HCV RNA levels are quantified using a real-time quantitative reverse transcription PCR (qRT-PCR) assay, targeting a conserved region of the HCV genome such as the 5' untranslated region.
-
Alternatively, replicons containing a reporter gene (e.g., luciferase) can be used, where antiviral activity is measured by the reduction in reporter gene expression.
-
-
Data Analysis: The percentage of inhibition of HCV RNA replication is calculated for each drug concentration relative to the no-drug control. The EC50 and EC90 values are then determined by non-linear regression analysis.
Caption: General workflow for an HCV replicon assay.
Cytotoxicity Assay
This assay is performed to assess the potential toxicity of the compound to host cells.
Objective: To determine the CC50 value of this compound.
Methodology:
-
Cell Culture: Various human cell lines (e.g., Huh-7, HepG2, CEM) are cultured in their respective recommended media.
-
Compound Preparation: this compound is serially diluted as described for the replicon assay.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing the different concentrations of this compound. A no-drug control is included.
-
The plates are incubated for a specified period (e.g., 8 days).
-
-
Measurement of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the no-drug control. The CC50 value is determined by non-linear regression analysis.
Resistance Selection Studies
These studies are conducted to identify viral mutations that may confer resistance to the drug.
Objective: To identify resistance-associated substitutions (RASs) for this compound.
Methodology:
-
Long-term Culture: HCV replicon-containing cells are cultured in the continuous presence of this compound at a concentration around the EC90 value.
-
Passaging: The cells are passaged regularly, and the concentration of the compound may be gradually increased.
-
Monitoring for Resistance: At various passages, the cell population is tested for its sensitivity to this compound using the replicon assay to determine if there is a shift in the EC50 value.
-
Sequence Analysis: Once a resistant cell population is established, total RNA is extracted, and the NS5B coding region of the replicon is amplified by RT-PCR and sequenced to identify any amino acid substitutions compared to the wild-type sequence.
-
Phenotypic Analysis: The identified mutations are engineered into a wild-type replicon backbone, and the resulting mutant replicons are tested for their susceptibility to this compound to confirm their role in conferring resistance.
Notably, in vitro selection studies with this compound did not lead to the selection of resistant genotype 1a or 1b replicons. However, resistance was observed in genotype 2a replicons, which required a combination of multiple amino acid changes in the NS5B polymerase.
Conclusion
This compound demonstrates potent and broad-spectrum in vitro activity against various HCV genotypes, including those with the S282T resistance mutation. Its high therapeutic index, as indicated by the significant difference between its effective and cytotoxic concentrations, underscores its potential as a valuable component of combination therapies for HCV infection. The detailed metabolic pathway and the lack of readily selected resistance in major genotypes highlight its robust profile as an antiviral agent.
References
- 1. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PSI-353661 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent and selective phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection. It acts as a nucleotide inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] this compound undergoes intracellular metabolism to its active 5'-triphosphate form, PSI-352666, which then competes with natural nucleotides for incorporation into the nascent viral RNA, leading to chain termination and inhibition of HCV replication.[1] These application notes provide detailed protocols for evaluating the antiviral activity of this compound using HCV replicon assays, a standard in vitro tool for the discovery and characterization of anti-HCV agents.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic activation pathway involves several enzymatic steps to convert this compound into the active triphosphate metabolite, PSI-352666.[2] This active form then targets the HCV NS5B polymerase. Notably, this compound has shown potent activity against various HCV genotypes and remains effective against replicons harboring the S282T substitution, a mutation that confers resistance to some other nucleoside inhibitors.[1][3]
Data Presentation
Antiviral Activity of this compound in HCV Replicon Assays
The following table summarizes the in vitro efficacy of this compound against different HCV genotypes in cell-based replicon assays.
| HCV Genotype/Replicon | Cell Line | Potency Metric | Value | Reference |
| Genotype 1b | Huh7 | EC50 | 3.0 nM | [1] |
| Genotype 1b | Replicon Cells | EC90 | 8.5 nM | [4] |
| Genotype 1a | Replicon Cells | EC50 | Similar to GT 1b | [1] |
| Genotype 2a | Replicon Cells | EC50 | Similar to GT 1b | [1] |
| Wild Type Replicon | Not Specified | EC90 | 8 nM | [4][5] |
| S282T Resistant Replicon | Not Specified | EC90 | 11 nM | [4][5] |
Cytotoxicity Profile of this compound
This table outlines the cytotoxicity of this compound in various human cell lines, demonstrating its high selectivity for the viral polymerase over host cellular processes.
| Cell Line | Assay Duration | Cytotoxicity Metric | Value | Reference |
| Huh7 | 8 days | IC50 | > 80 µM | [4] |
| HepG2 | 8 days | IC50 | > 80 µM | [4] |
| BxPC3 | 8 days | IC50 | > 80 µM | [4] |
| CEM | 8 days | IC50 | > 80 µM | [4] |
| Bone Marrow Stem Cells | Not Specified | Toxicity | No toxicity observed | [2] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against a stable HCV replicon-harboring cell line. This assay typically utilizes a replicon construct containing a reporter gene, such as luciferase, for ease of quantification.[6]
Materials:
-
HCV replicon-harboring cells (e.g., Huh7 cells containing a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for maintenance of replicon cells)
-
This compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the HCV replicon-harboring cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Treatment: After 24 hours of incubation, remove the culture medium from the plates and add the medium containing the different concentrations of this compound. Include a "no-drug" control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound on the host cells used in the replicon assay.
Materials:
-
Parental Huh7 cells (or other relevant cell lines)
-
DMEM supplemented with 10% FBS and non-essential amino acids
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Plating: Seed the parental cells in 96-well plates at a density similar to the replicon assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Treatment: After 24 hours, replace the medium with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours or longer, up to 8 days as cited).[4]
-
Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
Visualizations
Metabolic Activation Pathway of this compound
Caption: Intracellular activation of this compound to its active triphosphate form.
General Workflow for HCV Replicon Assay
Caption: A typical workflow for determining the EC50 of an antiviral compound.
References
- 1. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-353661 in Cell-Based HCV Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent and selective phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleotide analog, it targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This compound is metabolized within the host cell to its active triphosphate form, PSI-352666, which acts as a chain terminator during HCV RNA synthesis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based HCV inhibition assays, enabling researchers to effectively evaluate its antiviral activity and cytotoxicity.
Mechanism of Action
This compound is a prodrug that requires intracellular enzymatic conversion to its active triphosphate metabolite, PSI-352666. This multi-step process ensures that the active compound is generated within the target cells. The active triphosphate, PSI-352666, serves as a competitive inhibitor of the HCV NS5B polymerase.[1] Incorporation of PSI-352666 into the nascent viral RNA chain leads to the termination of RNA synthesis, thus inhibiting viral replication.[1] Notably, this compound has demonstrated potent activity against various HCV genotypes and has retained activity against replicons with the S282T mutation, which confers resistance to some other nucleoside inhibitors.[1][2]
Data Presentation
In Vitro Anti-HCV Activity of this compound
The following table summarizes the in vitro efficacy of this compound against different HCV genotypes and a common resistant variant. Data is presented as the 50% and 90% effective concentrations (EC50 and EC90).
| HCV Genotype/Replicon | EC50 (nM) | EC90 (nM) | Cell Line | Reference |
| Genotype 1b | 3.0 | 8.5 | Huh7 | [3] |
| Genotype 1b (Wild Type) | 3.0 ± 1.4 | 8 | Replicon Cells | [1][3] |
| Genotype 1a | Similar activity to 1b | - | Replicon Cells | [1] |
| Genotype 2a | Similar activity to 1b | - | Replicon Cells | [1] |
| S282T Resistant Replicon | - | 11 | Replicon Cells | [3][4] |
Cytotoxicity of this compound
The following table presents the 50% cytotoxic concentration (CC50 or IC50) of this compound in various cell lines, indicating its selectivity for antiviral activity over cellular toxicity.
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| Huh7 | > 80 | 8 days | [3][4] |
| HepG2 | > 80 | 8 days | [3][4] |
| BxPC3 | > 80 | 8 days | [3][4] |
| CEM | > 80 | 8 days | [3][4] |
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for HCV replicon inhibition assay.
Experimental Protocols
Protocol 1: HCV Replicon Inhibition Assay Using a Luciferase Reporter
This protocol describes the determination of the anti-HCV activity of this compound in a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh7-Lunet cells harboring a genotype 1b luciferase reporter replicon)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates, clear bottom, white or black walls
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure for the replicon.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete growth medium without G418.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Mix by gentle shaking for 5 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cytotoxicity Assay
This protocol is designed to assess the cytotoxicity of this compound in parallel with the inhibition assay to determine the compound's therapeutic index.
Materials:
-
Huh7 cells (or the parental cell line of the replicon)
-
Complete growth medium (as described in Protocol 1, without G418)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed Huh7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. The concentration range should typically be higher than that used in the efficacy assay (e.g., 1 µM to 100 µM).
-
-
Cell Treatment:
-
Treat the cells with the compound dilutions and incubate for the same duration as the inhibition assay (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol. For example, for an MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly effective inhibitor of HCV replication in cell-based assays, demonstrating potent activity against multiple genotypes and key resistant variants. The protocols provided herein offer a standardized approach for the in vitro evaluation of this compound and similar nucleotide analog prodrugs. Accurate determination of both antiviral efficacy and cytotoxicity is crucial for the preclinical assessment of such compounds and for advancing our understanding of their therapeutic potential.
References
Application Notes and Protocols: In Vivo Efficacy of PSI-353661
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog designed for the treatment of Hepatitis C Virus (HCV) infection. As a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, this compound has demonstrated significant antiviral activity in in vitro studies.[1] These application notes provide a summary of the available preclinical data and detailed protocols relevant to the in vivo evaluation of this compound in animal models. It is important to note that while preclinical pharmacokinetic data in rats and a qualitative mention of efficacy in a humanized mouse model are available, detailed quantitative in vivo efficacy data from peer-reviewed publications are limited. The protocols provided are based on established methodologies for similar anti-HCV compounds.
Mechanism of Action and Metabolic Activation
This compound is administered as a prodrug that is metabolized intracellularly to its active triphosphate form, PSI-352666. This activation pathway is crucial for its antiviral activity.
Metabolic Activation Pathway of this compound
Caption: Metabolic activation pathway of the prodrug this compound to its active triphosphate form, PSI-352666, which inhibits the HCV NS5B polymerase.
Preclinical Data Summary
Table 1: In Vitro Anti-HCV Activity of this compound
| Parameter | Cell Line | HCV Genotype | Value | Reference |
| EC₅₀ | Huh-7 Replicon | 1b | 3.0 nM | [2] |
| EC₉₀ | Huh-7 Replicon | 1b | 8.5 nM | [2] |
| EC₉₀ (S282T Mutant) | Huh-7 Replicon | 1b | 11 nM | [1] |
| Cytotoxicity (CC₅₀) | Huh-7, HepG2, BxPC3, CEM | N/A | > 80 µM | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of a Tritiated Derivative of this compound in Rats
| Time Point | Liver Metabolites | Plasma Metabolites | Liver-to-Plasma Ratio | Reference |
| 1 hour | Mono-, Di-, and Triphosphates, Intermediate Metabolite, Nucleoside | Not specified | 3.5 : 1 | [1] |
| 6 hours | Mono-, Di-, and Triphosphates, Intermediate Metabolite, Nucleoside | Not specified | 4.8 : 1 | [1] |
Experimental Protocols
The following protocols are representative examples for conducting in vivo efficacy studies of anti-HCV compounds like this compound in a humanized mouse model. These are based on established practices in the field, as specific protocols for this compound are not publicly available.
Protocol 1: In Vivo Efficacy Assessment in HCV-Infected Humanized Mice
Objective: To evaluate the antiviral efficacy of this compound, alone or in combination with other direct-acting antivirals (DAAs), in mice with humanized livers infected with HCV.
Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRG KO) transplanted with human hepatocytes.
Materials:
-
HCV-infected humanized mice with stable viremia.
-
This compound (formulated for oral administration).
-
Control vehicle.
-
(Optional) Other DAAs for combination studies (e.g., Telaprevir).
-
Equipment for oral gavage, blood collection, and serum/plasma processing.
-
qRT-PCR assay for HCV RNA quantification.
Experimental Workflow:
Caption: A representative experimental workflow for evaluating the in vivo efficacy of an anti-HCV compound in a humanized mouse model.
Procedure:
-
Animal Acclimatization: House humanized mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
HCV Infection: Inoculate mice intravenously with a high-titer stock of HCV (specify genotype and strain).
-
Baseline Viremia: Monitor serum HCV RNA levels weekly. Select animals with stable and high-level viremia (e.g., >10^5 IU/mL) for the study.
-
Randomization: Randomly assign mice to treatment and control groups (n=5-8 per group).
-
Group 1: Vehicle control (e.g., appropriate buffer or oil).
-
Group 2: this compound (e.g., 50 mg/kg, orally, once daily).
-
(Optional) Group 3: Combination therapy (e.g., this compound 50 mg/kg + Telaprevir 400 mg/kg, orally, once daily).
-
-
Treatment Administration: Administer the assigned treatments daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitoring: Collect blood samples at regular intervals (e.g., baseline, and days 2, 7, 14, 21, and 28 of treatment) to monitor HCV RNA levels.
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood and liver tissue samples.
-
HCV RNA Quantification: Extract HCV RNA from serum/plasma and liver tissue and quantify using a validated qRT-PCR assay.
-
Data Analysis: Calculate the log₁₀ reduction in HCV RNA levels from baseline for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the antiviral effect.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and liver-targeting properties of this compound in rats.
Animal Model: Sprague-Dawley rats.
Materials:
-
This compound (and its tritiated derivative for metabolite tracking).
-
Formulation vehicle for oral administration.
-
Equipment for oral gavage, blood collection, and tissue harvesting.
-
HPLC and mass spectrometry for drug and metabolite quantification.
Procedure:
-
Dosing: Administer a single oral dose of this compound (or its tritiated analog) to rats (n=3-5 per time point).
-
Sample Collection: At designated time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein. Euthanize the animals and harvest the liver.
-
Sample Processing: Separate plasma from blood. Homogenize liver tissue.
-
Analysis: Extract this compound and its metabolites from plasma and liver homogenates. Quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Determine the liver-to-plasma concentration ratio to assess liver targeting.
Discussion and Limitations
The available data strongly suggest that this compound is a potent inhibitor of HCV replication in vitro with a favorable liver-targeting pharmacokinetic profile in rats. A study mentioned in a commercial product datasheet indicates that a combination of this compound and Telaprevir reduced serum HCV RNA in humanized mice. However, the lack of detailed, publicly available quantitative in vivo efficacy data is a significant limitation. The provided protocols offer a framework for generating such data, which is essential for the further development and clinical translation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional and regulatory guidelines for animal research.
References
Application Notes and Protocols: Quantifying PSI-353661 Triphosphate Levels in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a potent phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is metabolized within hepatocytes to its active antiviral agent, the triphosphate form PSI-352666. This active metabolite functions as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1][2] The intracellular concentration of PSI-352666 is a critical determinant of the compound's efficacy. Therefore, accurate and robust quantification of this compound triphosphate levels in hepatocytes is essential for preclinical and clinical drug development, enabling researchers to understand its pharmacological profile and optimize dosing strategies.
These application notes provide a detailed protocol for the quantification of this compound triphosphate in hepatocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Signaling Pathway and Experimental Workflow
The metabolic activation of this compound to its active triphosphate form involves a multi-step enzymatic conversion within the hepatocyte. The general experimental workflow for quantifying the resulting triphosphate metabolite encompasses hepatocyte culture, treatment with this compound, cell lysis, extraction of the triphosphate metabolite, and subsequent analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the LC-MS/MS method for the analysis of this compound triphosphate (PSI-352666). These values are based on typical performance for nucleotide analog triphosphate assays and should be validated in individual laboratories.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Lower Limit of Quantification (LLOQ) | 50 nM |
| Upper Limit of Quantification (ULOQ) | 10 µM |
| Linearity (r²) | ≥ 0.99 |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible |
Table 2: Example Calibration Curve for PSI-352666
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 50 | 0.052 |
| 100 | 0.105 |
| 500 | 0.521 |
| 1000 | 1.035 |
| 5000 | 5.189 |
| 10000 | 10.452 |
Experimental Protocols
Protocol 1: Culture and Treatment of Primary Human Hepatocytes
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated 6-well plates at a density of 1 x 10⁶ cells per well.
-
Cell Culture: Culture the cells in Williams' E Medium supplemented with appropriate growth factors and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound. A concentration range of 1-100 µM is a typical starting point.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 4, 8, 24 hours).
Protocol 2: Extraction of this compound Triphosphate from Hepatocytes
-
Cell Washing: At the end of the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold 70% methanol (B129727) to each well to lyse the cells and precipitate proteins.
-
Cell Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
Protocol 3: LC-MS/MS Quantification of this compound Triphosphate
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable column for polar molecule separation, such as a C18 or a specialized anion-exchange column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A
-
2-10 min: Linear gradient to 50% A
-
10-12 min: Hold at 50% A
-
12-13 min: Return to 95% A
-
13-15 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PSI-352666 (Analyte): Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically based on the structure of PSI-352666)
-
Internal Standard (e.g., ¹³C,¹⁵N-ATP): Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Note: The specific MRM transitions for PSI-352666 need to be determined by direct infusion of a synthesized standard into the mass spectrometer.
Conclusion
This application note provides a comprehensive framework for the quantification of the active triphosphate metabolite of this compound in hepatocytes. The detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, along with the summarized quantitative data, offer a valuable resource for researchers in the field of antiviral drug development. Adherence to these methodologies will enable the generation of reliable and reproducible data, crucial for advancing the understanding of this compound's pharmacology and its clinical potential. It is important to note that the provided LC-MS/MS conditions are a starting point and should be optimized for the specific instrumentation used.
References
Application Notes and Protocols for PSI-353661 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-353661 is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, known for its potent inhibition of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Nucleoside analogs, the class of compounds to which this compound belongs, are a cornerstone of cancer chemotherapy.[5][6] These molecules act as antimetabolites, interfering with nucleic acid synthesis and inducing cellular stress, which can lead to programmed cell death (apoptosis). The established role of nucleoside analogs in oncology, often in combination with other cytotoxic agents, provides a strong rationale for investigating the potential of this compound in combination therapies for cancer treatment.[6][7]
These application notes provide a comprehensive guide for designing and conducting preclinical drug combination studies to evaluate the synergistic, additive, or antagonistic effects of this compound with other therapeutic agents. The protocols outlined below cover in vitro and in vivo experimental designs, along with methods for data analysis and visualization.
Hypothetical Rationale for Combination Therapy
Nucleoside analogs like this compound, upon intracellular phosphorylation, can be incorporated into DNA, leading to chain termination and the activation of the DNA Damage Response (DDR) pathway.[8][9] This can induce cell cycle arrest and apoptosis.[10][11] Combining this compound with a second agent that, for example, inhibits a key DNA repair protein or targets a parallel survival pathway could lead to a synergistic anti-cancer effect. For the purpose of these protocols, we will consider a hypothetical combination of This compound with a PARP inhibitor , a class of drugs that blocks the repair of single-strand DNA breaks. The accumulation of single-strand breaks, combined with the DNA replication stress induced by this compound, is expected to result in an increase in double-strand breaks, overwhelming the cancer cells' repair capacity and leading to enhanced apoptosis.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol describes how to determine the synergistic, additive, or antagonistic effects of this compound in combination with a PARP inhibitor on cancer cell viability using a checkerboard assay design.
a. Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent for cell viability assessment
-
Multichannel pipette
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Dilution Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. A common approach is to prepare 2x concentrated drug solutions that will be diluted 1:1 in the wells.
-
Checkerboard Dosing:
-
Add 50 µL of the appropriate this compound dilution along each row of the 96-well plate.
-
Add 50 µL of the appropriate PARP inhibitor dilution down each column of the 96-well plate.
-
This creates a matrix of drug concentrations, with single-agent controls in the first row and column, and combination treatments in the rest of the plate. Include vehicle control wells (DMSO).
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT/MTS):
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[12][13][14][15] Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mechanistic Analysis: Western Blotting for Apoptosis Markers
This protocol is for assessing the induction of apoptosis in cancer cells treated with this compound, a PARP inhibitor, or their combination by detecting key apoptotic proteins via Western blotting.[16][17][18][19]
a. Materials:
-
Cancer cells treated as described in the in vitro synergy assay.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
b. Procedure:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of apoptotic markers between treatment groups.
In Vivo Efficacy: Xenograft Tumor Model
This protocol details a xenograft study in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound in combination with a PARP inhibitor.[20][21][22][23]
a. Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cancer cells for tumor implantation.
-
Matrigel (optional, for improved tumor take rate).
-
This compound formulated for in vivo administration.
-
PARP inhibitor formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Animal balance.
b. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2). When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: PARP inhibitor alone
-
Group 4: this compound + PARP inhibitor
-
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor volumes between the combination group and the single-agent groups to assess for enhanced efficacy.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Cell Viability (IC50) of this compound and PARP Inhibitor in MCF-7 Cells (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | 5.2 |
| PARP Inhibitor | 2.8 |
Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination in MCF-7 Cells (Hypothetical Data)
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.62 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.38 | Strong Synergy |
Table 3: In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Combination |
| Vehicle Control | 1250 ± 150 | - | < 0.001 |
| This compound | 850 ± 110 | 32 | < 0.01 |
| PARP Inhibitor | 780 ± 95 | 37.6 | < 0.01 |
| This compound + PARP Inhibitor | 320 ± 60 | 74.4 | - |
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Hypothetical DNA Damage Response to this compound and PARP Inhibitor Combination.
Caption: Intrinsic Apoptosis Pathway Activated by Drug-Induced DNA Damage.
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Drug Combination Synergy Screening.
Caption: Workflow for In Vivo Xenograft Drug Combination Study.
References
- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HCV RNA Reduction by PSI-353661 using RT-PCR Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. PSI-353661 is a novel purine (B94841) nucleotide prodrug that has demonstrated potent and specific inhibition of HCV replication. This document provides detailed application notes and protocols for the quantification of HCV RNA reduction in response to this compound treatment using reverse transcription-polymerase chain reaction (RT-PCR) methods. The primary in vitro model for evaluating the efficacy of such compounds is the HCV replicon system. These are cell lines, typically derived from the human hepatoma cell line Huh-7, that harbor a subgenomic or full-length HCV RNA molecule capable of autonomous replication. The level of HCV RNA in these cells can be accurately quantified by real-time RT-PCR, providing a robust method to determine the antiviral activity of compounds like this compound.
Mechanism of Action of this compound
This compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine monophosphate. As a prodrug, it is designed to efficiently enter host cells, where it is metabolized into its active triphosphate form, PSI-352666. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome. By mimicking the natural guanosine (B1672433) triphosphate, PSI-352666 is incorporated into the nascent viral RNA strand, leading to chain termination and halting further replication.
Application Notes and Protocols: Luciferase Reporter Assays for Potency Determination of PSI-353661
Audience: Researchers, scientists, and drug development professionals.
Introduction
PSI-353661 is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Determining the potency of antiviral compounds like this compound is a crucial step in the drug development process. A widely used method for this is the HCV replicon assay, which utilizes human hepatoma cells (Huh-7) containing a subgenomic HCV RNA that replicates autonomously.[3] To facilitate high-throughput screening and quantitative analysis, these replicons are often engineered to express a reporter gene, such as luciferase. In this system, luciferase expression is directly proportional to the level of HCV RNA replication, allowing for a sensitive and quantitative measurement of an inhibitor's potency.[3]
These application notes provide detailed protocols for utilizing a luciferase-based HCV replicon assay to determine the potency (EC50 and EC90 values) of this compound.
Data Presentation
The potency of this compound has been evaluated against various HCV genotypes and replicons, including those with resistance-associated substitutions. The following tables summarize the reported 50% effective concentration (EC50) and 90% effective concentration (EC90) values.
Table 1: In Vitro Potency of this compound against HCV Replicons
| HCV Genotype/Replicon | Assay Duration | Potency Metric | Value |
| Genotype 1b | 4 days | EC50 | 3.0 nM |
| Genotype 1b | 4 days | EC90 | 8.5 nM[1] |
| Genotype 1a | Not Specified | EC50 | Similar to Genotype 1b |
| Genotype 2a | Not Specified | EC50 | Similar to Genotype 1b |
| Wild-type Replicon | Not Specified | EC90 | 8 nM |
| S282T Resistant Replicon | Not Specified | EC90 | 11 nM |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Duration | IC50 Value |
| Huh7 | 8 days | > 80 µM |
| HepG2 | 8 days | > 80 µM |
| BxPC3 | 8 days | > 80 µM |
| CEM | 8 days | > 80 µM |
Signaling Pathway and Mechanism of Action
This compound is a phosphoramidate (B1195095) prodrug that, once inside a hepatocyte, is metabolized into its active 5'-triphosphate form. This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase, thus halting HCV replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow
The overall workflow for determining the potency of this compound using a luciferase reporter assay involves several key steps, from cell culture to data analysis.
Caption: Workflow for this compound potency determination.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in determining the potency of this compound using an HCV genotype 1b replicon expressing luciferase.
Protocol 1: Culture of Huh-7 Cells Harboring HCV Luciferase Replicon
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b-luciferase replicon (e.g., Huh-7 Lunet cells).
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (e.g., Sigma-Aldrich, D6429).
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco, 10082147).
-
Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco, 15140122).
-
G418 (Geneticin) (e.g., Gibco, 10131035).
-
Trypsin-EDTA (0.25%) (e.g., Gibco, 25200056).
-
DPBS (Dulbecco's Phosphate-Buffered Saline) (e.g., Gibco, 14190144).
-
Cell culture flasks (75 cm² and 150 cm²).
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For maintaining selection of the replicon, add G418 to a final concentration of 500 µg/mL.
-
Cell Thawing: Thaw a cryovial of Huh-7 replicon cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium with G418. Transfer the cell suspension to a 75 cm² cell culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of DPBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:5.
Protocol 2: this compound Potency Determination using Luciferase Reporter Assay
Materials:
-
Huh-7 cells harboring an HCV-luciferase replicon.
-
Complete growth medium (without G418 for the assay).
-
This compound (MedChemExpress, HY-10555 or equivalent).
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (e.g., Sigma-Aldrich, D2650).
-
96-well clear-bottom white plates (e.g., Corning, 3610).
-
Luciferase assay system (e.g., Promega, E1500).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest Huh-7 replicon cells as described in Protocol 1.
-
Resuspend the cells in complete growth medium without G418 to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "no drug" control (medium with DMSO only) and a "background" control (cells treated with a high concentration of a known HCV inhibitor or no cells).
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the prepared luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data by expressing the luminescence signal in each treated well as a percentage of the "no drug" control.
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Calculate the EC50 and EC90 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism). The EC50 is the concentration of the compound that causes a 50% reduction in luciferase activity, and the EC90 is the concentration that causes a 90% reduction.
-
Conclusion
The luciferase reporter assay utilizing HCV replicon-harboring cells is a robust and sensitive method for determining the in vitro potency of antiviral compounds like this compound. The protocols outlined in these application notes provide a detailed guide for researchers to accurately and reproducibly measure the antiviral activity of this and other HCV NS5B polymerase inhibitors. The quantitative data presented confirms the high potency of this compound against various HCV genotypes and its favorable cytotoxicity profile.
References
Application Notes and Protocols: In Vitro Dosing of PSI-353661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro efficacy and cytotoxicity of PSI-353661, a potent prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following sections include summaries of effective dosing concentrations, detailed experimental methodologies, and diagrams of the relevant biological pathways and workflows.
Overview of this compound
This compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. To exert its antiviral effect, it must be metabolized within the host cell to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thereby inhibiting viral replication. This compound has demonstrated potent activity against multiple HCV genotypes, including those with common resistance mutations to other nucleoside inhibitors.
Quantitative In Vitro Efficacy and Cytotoxicity
The following tables summarize the effective and cytotoxic concentrations of this compound in various in vitro assays. These values are crucial for designing experiments and interpreting results.
Table 1: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Assay Duration | EC50 (µM) | EC90 (µM) |
| 1b | 4 days | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |
| Wild-Type Replicon | Not Specified | - | 0.008 |
| S282T Resistant Replicon | Not Specified | - | 0.011 |
EC50: 50% effective concentration; EC90: 90% effective concentration.
Table 2: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | Assay Duration | CC50 (µM) |
| Huh-7 | Human Hepatoma | 8 days | > 80 |
| HepG2 | Human Hepatoma | 8 days | > 80 |
| BxPC3 | Human Pancreatic Cancer | 8 days | > 80 |
| CEM | Human T-cell Leukemia | 8 days | > 80 |
CC50: 50% cytotoxic concentration.
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy (Luciferase-Based)
This protocol details the measurement of this compound's ability to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) harboring an HCV replicon with a luciferase reporter gene.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., from 100 µM to 0.001 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 72 hours).
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix gently on a plate shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data to the vehicle control (100% replication).
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 and EC90 values.
-
MTS Assay for Cytotoxicity
This protocol describes how to assess the cytotoxicity of this compound using a colorimetric MTS assay, which measures cell viability.
Materials:
-
Huh-7, HepG2, or other relevant cell lines
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well tissue culture plates
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 100 µL of cells at a density of 1 x 10⁵ cells/mL into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Dosing:
-
Prepare serial dilutions of this compound in culture medium as described in the replicon assay protocol.
-
Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
-
Treatment:
-
Remove the medium and add 100 µL of the compound dilutions to the wells.
-
Incubate for the desired duration (e.g., 48-96 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
-
Visualizations
Metabolic Activation Pathway of this compound
The following diagram illustrates the intracellular conversion of this compound into its active triphosphate form, PSI-352666.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the general workflow for assessing the antiviral activity and cytotoxicity of this compound.
Caption: General workflow for in vitro evaluation of this compound.
In Vitro Resistance Studies
In vitro selection studies using HCV replicon cells are essential for characterizing the resistance profile of this compound. While no resistant replicons were selected in genotype 1a or 1b cell lines, resistance was observed in genotype 2a replicons. This resistance was associated with multiple amino acid changes in the NS5B region, including S15G, C223Y/H, and V321I. Notably, a combination of these mutations was required to confer a high level of resistance, suggesting a high barrier to resistance for this compound.
Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific conditions for cell culture and assays may need to be optimized for your particular laboratory and experimental setup.
Troubleshooting & Optimization
Technical Support Center: PSI-353661 Resistance Mutation Selection In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro resistance selection studies of the Hepatitis C Virus (HCV) NS5B polymerase inhibitor, PSI-353661.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments to select for this compound resistance mutations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No resistant colonies emerge after prolonged drug selection. | High genetic barrier to resistance: this compound may require multiple mutations to confer significant resistance, making it difficult to select for resistant variants.[1] Genotype-specific differences: Resistance to this compound has been shown to be difficult to select in HCV genotype 1a and 1b replicons.[1] Suboptimal drug concentration: The selective pressure may be too high, leading to cell death, or too low, failing to select for resistant mutants. | - Consider using HCV genotype 2a replicons (e.g., JFH-1), as resistance has been successfully selected in this background.[1] - Perform a dose-response curve to determine the EC50 of this compound in your specific cell line and replicon system. Start selection at a concentration around the EC50 and gradually increase the concentration over time. - Extend the duration of the selection experiment. |
| Selected resistant colonies show only a low level of resistance. | Single mutations may not be sufficient: A single amino acid change may not be enough to significantly reduce the activity of this compound.[1] Fitness cost of mutations: Resistance mutations may impair viral replication fitness, leading to the selection of clones with only modest resistance but better replication capacity. | - Continue the selection process at higher drug concentrations to select for additional mutations that may enhance the level of resistance. - Sequence the entire NS5B coding region of the selected clones to identify all potential mutations. - Characterize the replication capacity of the selected clones in the absence of the drug to assess the fitness cost of the observed mutations. |
| Difficulty in sequencing the NS5B region of resistant clones. | Low viral RNA levels: The resistant clones may have lower replication levels, making it difficult to extract sufficient RNA for sequencing. Primer design issues: The primers used for RT-PCR and sequencing may not be optimal for the specific HCV genotype or may be located in a region with secondary structures. | - Increase the amount of starting material (total RNA) for the RT-PCR reaction. - Optimize the RT-PCR conditions (e.g., annealing temperature, extension time). - Design and test multiple sets of primers spanning the NS5B region. |
| Inconsistent results between different selection experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, and media composition can affect experimental outcomes. Stochastic nature of mutation: The spontaneous mutation rate of the HCV polymerase can lead to the emergence of different resistance pathways in independent experiments. | - Standardize all cell culture and experimental procedures. - Perform multiple independent selection experiments to identify recurring mutations and resistance pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphoramidate (B1195095) nucleotide prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate.[1] It is metabolized within the cell to its active 5′-triphosphate form, PSI-352666. This active metabolite acts as an alternative substrate inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.
Q2: What specific resistance mutations have been identified for this compound in vitro?
A2: In vitro selection studies using HCV genotype 2a (JFH-1) replicon cells have identified that a combination of three amino acid substitutions in the NS5B polymerase, S15G, C223H, and V321I, is required to confer a high level of resistance to this compound. Single amino acid changes were found to be insufficient to significantly reduce the drug's activity.
Q3: Is this compound active against HCV variants with the S282T mutation?
A3: Yes, this compound retains full activity against HCV replicons containing the S282T substitution in the NS5B polymerase. The S282T mutation is known to confer resistance to certain other 2′-substituted nucleoside/nucleotide analogs.
Q4: Has resistance to this compound been observed in all HCV genotypes?
A4: No. In vitro studies have failed to select for resistant HCV genotype 1a or 1b replicons. Resistance requiring multiple mutations has been identified in genotype 2a replicons.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro resistance selection studies of this compound.
| HCV Genotype | NS5B Mutations | Fold Change in EC50 (vs. Wild-Type) | Reference |
| 2a (JFH-1) | S15G | Not significant | |
| 2a (JFH-1) | C223H | Not significant | |
| 2a (JFH-1) | V321I | Not significant | |
| 2a (JFH-1) | S15G/C223H/V321I | High level of resistance | |
| 1a | Not selected | - | |
| 1b | Not selected | - |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons
This protocol outlines the general steps for selecting HCV replicon cell lines with reduced susceptibility to this compound.
1. Cell Culture and Replicon Maintenance:
- Culture Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 2a JFH-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Determination of EC50:
- Plate the replicon cells in 96-well plates.
- Treat the cells with a serial dilution of this compound for 72 hours.
- Measure the level of HCV replication using a suitable assay (e.g., luciferase reporter assay, qRT-PCR for HCV RNA).
- Calculate the 50% effective concentration (EC50) of this compound.
3. Resistance Selection:
- Seed replicon cells in a culture flask at a low density.
- Add this compound to the culture medium at a starting concentration equal to the EC50.
- Passage the cells every 3-4 days, gradually increasing the concentration of this compound as the cells begin to grow more consistently in the presence of the drug.
- Continue the selection process for an extended period (several weeks to months).
4. Isolation of Resistant Colonies:
- Once cells are able to grow robustly at a high concentration of this compound, isolate individual resistant colonies using cloning cylinders or by limiting dilution.
- Expand each clonal population for further characterization.
5. Phenotypic Analysis:
- Determine the EC50 of this compound for each resistant clone to quantify the level of resistance.
6. Genotypic Analysis:
- Extract total RNA from the resistant clones.
- Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire coding region of the NS5B polymerase.
- Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon sequence.
Visualizations
Caption: Experimental workflow for in vitro selection of this compound resistance.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Overcoming PSI-353661 Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address experimental variability when working with PSI-353661, a potent phosphoramidate (B1195095) prodrug inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our EC50 values for this compound. What are the common causes?
A1: High variability in EC50 values for this compound can stem from several factors related to the HCV replicon assay itself. These can be broadly categorized as issues with cell culture, compound handling, and the assay procedure. Specific contributors include:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Using Huh-7 cells at a high passage number can lead to decreased permissiveness for HCV replication, affecting drug sensitivity. Ensure cells are healthy and within a consistent, low passage range.
-
Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Uneven cell growth can alter the virus-to-cell ratio and, consequently, the apparent antiviral efficacy.
-
Replicon Stability: Over time and without consistent selective pressure (G418), replicon-containing cells can lose the replicon, leading to a mixed population and variable results.
-
-
Compound Handling:
-
Compound Stability and Storage: this compound, like many investigational compounds, has specific storage requirements. Improper storage can lead to degradation. The powder form is stable for years at -20°C, while in-solvent stocks should be kept at -80°C for long-term storage (up to 6 months).[1]
-
DMSO Concentration: The final concentration of DMSO in the assay wells should be kept low (ideally ≤0.5%) as higher concentrations can be cytotoxic and may directly affect viral replication.[2]
-
-
Assay Procedure:
-
Inconsistent Incubation Times: The duration of compound exposure can influence the measured EC50 value. Adhere strictly to the protocol's specified incubation period.
-
Reporter Gene Assay Issues: Variability can be introduced by errors in the luciferase assay, such as improper mixing of reagents or fluctuations in temperature.
-
Q2: Our measured EC50 value for this compound is higher than what is reported in the literature. What could be the reason?
A2: A higher-than-expected EC50 value can be due to several factors:
-
HCV Genotype and Replicon System: The potency of this compound can vary slightly between different HCV genotypes and replicon systems. Ensure you are comparing your results to literature values obtained using a similar system.
-
Emergence of Resistance: Continuous culture of replicon cells in the presence of sub-optimal drug concentrations can lead to the selection of resistant variants. Resistance to this compound has been associated with a combination of mutations in the NS5B polymerase, such as S15G, C223H, and V321I.
-
Cell Line Permissiveness: Different clones of Huh-7 cells can have varying levels of permissiveness to HCV replication, which can affect the apparent potency of antiviral compounds.
Q3: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. What should we do?
A3: this compound is reported to have low cytotoxicity, with an IC50 greater than 80 μM in Huh7, HepG2, BxPC3, and CEM cells after 8 days of exposure.[1] If you observe cytotoxicity at lower concentrations, consider the following:
-
Compound Purity: Verify the purity of your this compound stock.
-
DMSO Toxicity: Ensure the final DMSO concentration is not exceeding recommended limits (≤0.5%).
-
Cell Health: Unhealthy cells are more susceptible to compound-induced toxicity.
-
Cytotoxicity Assay Method: Different cytotoxicity assays have varying sensitivities. Ensure your chosen method is appropriate and properly controlled.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in EC50 Values (Intra- and Inter-Assay) | 1. Inconsistent cell seeding. 2. High passage number of Huh-7 cells. 3. Loss of replicon from cell population. 4. Variability in compound dilution and addition. 5. Fluctuations in incubator conditions (temperature, CO2). | 1. Use a cell counter for accurate seeding; check for even cell distribution. 2. Use a consistent and low passage number of cells; thaw a fresh vial if necessary. 3. Periodically culture cells in the presence of G418 to select for replicon-containing cells. 4. Calibrate pipettes regularly; prepare fresh serial dilutions for each experiment. 5. Ensure incubator is properly calibrated and maintained. |
| Higher than Expected EC50 Value | 1. Sub-optimal replicon replication efficiency. 2. Emergence of resistant mutations in the replicon. 3. Degradation of this compound stock solution. | 1. Use a highly permissive Huh-7 cell clone; ensure optimal cell culture conditions. 2. Sequence the NS5B region of the replicon to check for known resistance mutations. 3. Prepare fresh stock solutions from powder; store aliquots at -80°C. |
| Low Signal in Control Wells (Vehicle-Treated) | 1. Low replicon replication levels. 2. Issues with the luciferase assay reagents or instrument. 3. Poor cell health. | 1. Confirm the replication efficiency of your replicon cell line. 2. Use fresh luciferase substrate and validate instrument performance. 3. Ensure cells are healthy and not overgrown at the time of the assay. |
| High Cytotoxicity Observed | 1. High final DMSO concentration. 2. Impure compound. 3. Over-confluent or unhealthy cells. | 1. Keep the final DMSO concentration at or below 0.5%. 2. Verify the purity of the this compound sample. 3. Seed cells at an appropriate density to avoid overgrowth during the assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | HCV Genotype/System | Value | Reference |
| EC50 | Genotype 1b replicon cells (4-day incubation) | 0.0030 µM | [1] |
| EC90 | Genotype 1b replicon cells (4-day incubation) | 0.0085 µM | [1] |
| EC90 | Wild-type replicon | 8 nM | [3] |
| EC90 | S282T resistant replicon | 11 nM | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Period | IC50 Value | Reference |
| Huh7 | 8 days | > 80 µM | [1] |
| HepG2 | 8 days | > 80 µM | [1] |
| BxPC3 | 8 days | > 80 µM | [1] |
| CEM | 8 days | > 80 µM | [1] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain replicon selection.
- Trypsinize and resuspend the cells in G418-free medium.
- Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations. A common starting concentration is 1 µM with 3-fold serial dilutions.
- Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known HCV inhibitor at a concentration >100x its EC50).
- Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
3. Luciferase Assay:
- After incubation, remove the medium and wash the cells once with PBS.
- Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
4. Data Analysis:
- Normalize the luciferase signal of compound-treated wells to the vehicle control wells (representing 0% inhibition).
- Plot the normalized data against the logarithm of the drug concentration.
- Fit the data to a four-parameter logistic regression model to determine the EC50 value.
Protocol 2: Cytotoxicity Assay
1. Cell Seeding:
- Seed Huh-7 cells (or other cell lines of interest) in a 96-well clear plate at a density that will not lead to over-confluence during the assay period (e.g., 5,000 cells/well).
- Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium, similar to the EC50 assay.
- Treat the cells with the compound dilutions and incubate for the desired period (e.g., 72 hours or longer, consistent with efficacy assays).
3. Viability Assessment:
- Assess cell viability using a suitable method, such as MTS or a CellTiter-Glo® luminescent cell viability assay, following the manufacturer's protocol.
4. Data Analysis:
- Normalize the viability signal of compound-treated wells to the vehicle control wells.
- Plot the normalized data against the logarithm of the drug concentration and fit to a four-parameter logistic model to determine the CC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
PSI-353661 stability and solubility in experimental buffers
Welcome to the technical support center for PSI-353661. This resource provides essential information on the stability and solubility of this compound in experimental buffers, alongside troubleshooting guides and frequently asked questions (FAQs) to support your research.
Stability and Solubility of this compound
This compound is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog and a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] As a prodrug, it is designed for efficient cellular uptake and subsequent metabolic activation to its active triphosphate form.[4][5] Due to its chemical nature, the solubility and stability of this compound can be influenced by the choice of solvent and buffer.
Solubility
General Solubility Characteristics:
| Solvent | Observation | Recommendations |
| DMSO | This compound is generally soluble in DMSO.[1] | Prepare a concentrated stock solution in anhydrous DMSO. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Water | Solubility in aqueous solutions is expected to be low.[1] | Direct dissolution in aqueous buffers is not recommended for creating concentrated stocks. |
| Ethanol, DMF | May be used as alternative solvents.[1] | Test solubility with a small amount of product before preparing a bulk stock solution. |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
This information is based on general vendor recommendations and should be confirmed with the specific product datasheet.
Stability in Experimental Conditions:
While specific degradation kinetics in common experimental buffers have not been extensively published, studies have shown that this compound exhibits a short half-life in human liver S9 fractions, indicating rapid metabolic conversion in a liver-like environment. It shows better stability in simulated gastrointestinal and intestinal fluids, as well as in human plasma.
Experimental Protocols
The following are generalized protocols that can be adapted for experiments using this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: HCV Replicon Assay
This assay is used to determine the potency of this compound in inhibiting HCV RNA replication in a cell-based system.
-
Cell Seeding: Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.
-
Cell Treatment: After 24 hours of incubation, remove the seeding medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Readout: Quantify HCV replication by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: Plot the inhibition of HCV replication against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 3: Intracellular Triphosphate Analysis by HPLC
This protocol outlines a general method for the extraction and quantification of the active triphosphate metabolite of this compound from cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., Huh-7 or primary human hepatocytes) and treat with this compound for a specified period.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 70% methanol (B129727) to the cells and incubate on ice to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate the solvent (e.g., using a vacuum concentrator). Reconstitute the dried extract in a mobile phase-compatible buffer.
-
HPLC Analysis:
-
Inject the prepared sample onto an anion-exchange HPLC column.
-
Use a gradient of a suitable buffer system (e.g., ammonium (B1175870) phosphate) to separate the mono-, di-, and triphosphate nucleotides.
-
Detect the nucleotides using a UV detector.
-
-
Quantification: Determine the concentration of the triphosphate metabolite by comparing the peak area to a standard curve generated with a known amount of the corresponding triphosphate analog.
Diagrams
Metabolic Activation Pathway of this compound
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the EC50 of this compound.
Troubleshooting and FAQs
Q1: My this compound precipitated out of solution during my experiment. What should I do?
-
A1: Precipitation can occur if the final concentration of DMSO is too low in your aqueous buffer or cell culture medium. Try to maintain a final DMSO concentration that keeps the compound in solution while being non-toxic to your cells. If precipitation persists, consider preparing a fresh, lower concentration working stock from your main DMSO stock. It is also advisable to prepare the final dilutions in your aqueous buffer or medium immediately before use.
Q2: I am observing high variability in my EC50 values between experiments. What could be the cause?
-
A2: High variability can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.
-
Compound Stability: Avoid repeated freeze-thaw cycles of your stock solution. Prepare single-use aliquots.
-
Assay Conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations.
-
DMSO Concentration: Ensure the final DMSO concentration is the same across all wells, including controls.
-
Q3: I am not seeing any inhibition of HCV replication. What should I check?
-
A3:
-
Compound Integrity: Verify that your this compound stock has been stored correctly and has not expired.
-
Cellular Metabolism: The cell line you are using must be metabolically competent to convert the prodrug to its active triphosphate form. This metabolic capacity can vary between cell lines.
-
Replicon System: Ensure your HCV replicon system is functioning correctly by including a positive control inhibitor.
-
Concentration Range: You may need to test a wider or higher concentration range of this compound.
-
Q4: Can I use this compound to study HCV genotypes other than 1b?
-
A4: Yes, this compound has been shown to be active against replicons of HCV genotypes 1a, 1b, and 2a.[4] It is also active against some mutants that are resistant to other nucleoside/nucleotide inhibitors, such as those with the S282T mutation in NS5B.[4][5]
Q5: Is this compound cytotoxic?
-
A5: this compound has shown minimal cytotoxicity in various cell lines, including Huh7 and HepG2, with IC50 values greater than 80 µM after 8 days of exposure.[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line under your experimental conditions to determine the appropriate non-toxic concentration range.
References
- 1. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PSI-353661 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential off-target effects of PSI-353661 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog.[1][2] Its primary mechanism of action is the potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] Following administration, this compound is metabolized within the host cell to its active triphosphate form, PSI-352666, which acts as a chain terminator during HCV RNA synthesis.[2]
Q2: What is known about the on-target selectivity and cytotoxicity of this compound?
This compound has demonstrated high selectivity for the HCV NS5B polymerase. Studies have shown that it has low cytotoxicity in various human cell lines, including Huh7, HepG2, BxPC3, and CEM cells. Furthermore, no toxicity towards bone marrow stem cells or mitochondrial toxicity has been reported. This suggests a favorable on-target safety profile.
Q3: As a nucleotide analog, what are the theoretical off-target concerns for this compound?
While this compound is designed for selectivity, its nature as a nucleotide analog raises theoretical possibilities for off-target interactions. These could include:
-
Inhibition of Host Cellular Polymerases: The active triphosphate form of this compound could potentially interact with and inhibit host DNA or RNA polymerases, including mitochondrial DNA polymerase γ (Pol γ). Inhibition of Pol γ is a known mechanism of toxicity for some nucleoside analogs.
-
Incorporation into Host Nucleic Acids: The analog could be mistakenly incorporated into cellular DNA or RNA, potentially leading to chain termination or mutations.
-
Alteration of Nucleotide Metabolism: The presence of a modified guanosine analog could interfere with the normal cellular pathways for nucleotide synthesis and metabolism.
-
Inhibition of Other Nucleotide-Binding Proteins: Cellular enzymes such as kinases, which have nucleotide binding sites, could be potential off-target interactors.
Q4: Are there any known off-target interactions for this compound?
Based on publicly available literature, there are no specific, comprehensively documented off-target interactions for this compound. The existing data points to its high selectivity for the HCV NS5B polymerase and a lack of general cytotoxicity. However, the absence of evidence is not evidence of absence. Therefore, it is crucial for researchers to consider and experimentally evaluate potential off-target effects within their specific experimental systems.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you are observing unexpected phenotypes in your cell culture experiments with this compound that cannot be explained by its known anti-HCV activity, this guide provides a logical workflow to investigate potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Data Presentation
As there is no publicly available quantitative data on the off-target effects of this compound, the following table is a template that researchers can use to structure their own findings when investigating potential off-target interactions.
Table 1: Template for Summarizing Off-Target Investigation of this compound
| Assay Type | Target/Parameter | Cell Line(s) | This compound Concentration(s) | Observed Effect (e.g., IC50, % inhibition) | Conclusion |
| Cytotoxicity | Cell Viability (MTT) | e.g., HepG2, HeLa | 0.1 - 100 µM | e.g., No significant cytotoxicity observed. | |
| Mitochondrial Function | Mitochondrial Membrane Potential | e.g., HepG2 | 1 - 50 µM | e.g., No change in membrane potential. | |
| Host Polymerase Inhibition | DNA Polymerase α Activity | Cell-free | 1 - 100 µM | e.g., Weak inhibition at high concentrations. | |
| DNA Polymerase γ Activity | Cell-free | 1 - 100 µM | e.g., No inhibition observed. | ||
| RNA Polymerase II Activity | Cell-free | 1 - 100 µM | e.g., No inhibition observed. | ||
| Nucleic Acid Incorporation | Incorporation into genomic DNA | e.g., HepG2 | 10 µM | e.g., No detectable incorporation. | |
| Incorporation into total RNA | e.g., HepG2 | 10 µM | e.g., No detectable incorporation. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess potential off-target effects of this compound.
Protocol 1: In Vitro Host Polymerase Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of the active triphosphate form of this compound on human DNA polymerases.
Materials:
-
Recombinant human DNA polymerase α, β, and γ.
-
Activated calf thymus DNA (as a template-primer).
-
[³H]-dGTP and unlabeled dATP, dCTP, dTTP, dGTP.
-
PSI-352666 (active triphosphate of this compound).
-
Reaction buffer (specific to each polymerase).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, a mix of dATP, dCTP, dTTP, and [³H]-dGTP, and the respective DNA polymerase.
-
Add varying concentrations of PSI-352666 to the reaction mixture. Include a no-inhibitor control.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time.
-
Stop the reaction by adding cold TCA.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of PSI-352666 and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a compound to its target protein in intact cells. This can be used to confirm on-target engagement and potentially identify off-target binding partners.
Materials:
-
Cell line of interest (e.g., HepG2).
-
This compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against potential targets (e.g., DNA polymerase γ, various kinases).
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with inhibitors.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the protein of interest.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Metabolic Activation of this compound
The following diagram illustrates the intracellular metabolic pathway of this compound to its active triphosphate form, PSI-352666.
Caption: Intracellular conversion of this compound to its active triphosphate form.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for PSI-353661 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSI-353661 in in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice for common issues related to incubation times, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analog.[1][2] It is designed to efficiently deliver its active metabolite to hepatocytes. Inside the cell, it undergoes metabolic activation to its triphosphate form, PSI-352666. This active form acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] By mimicking the natural nucleotide, it gets incorporated into the growing viral RNA chain and causes chain termination, thus halting viral replication.
Q2: What are the typical incubation times for this compound in different in vitro assays?
A2: The optimal incubation time for this compound can vary depending on the specific assay and experimental goals. Published studies have utilized a range of incubation periods:
| Assay Type | Typical Incubation Time | Cell Line/System | Purpose |
| Triphosphate Level Measurement | 24 hours | Primary Human Hepatocytes | To measure the intracellular concentration of the active triphosphate metabolite. |
| EC50/EC90 Determination | 4 days | HCV Replicon Cells (e.g., Huh-7) | To determine the concentration of this compound that inhibits 50% or 90% of viral replication. |
| Cytotoxicity Assay (IC50) | 8 days | Huh-7, HepG2, BxPC3, CEM cells | To assess the concentration at which the compound becomes toxic to the host cells. |
| Replicon Clearance Assay | 2 weeks | HCV Replicon Cells | To determine the ability of the compound to completely eliminate HCV replicon RNA from the cells. |
Q3: Why is it important to optimize the incubation time for my specific experiment?
A3: Optimizing the incubation time is critical for obtaining accurate and reproducible data. Several factors can influence the apparent potency and cytotoxicity of this compound in a cell-based assay:
-
Metabolic Activation: As a prodrug, this compound requires time to be metabolized into its active triphosphate form. Insufficient incubation may lead to an underestimation of its antiviral activity.
-
Cell Doubling Time: The rate of cell division can affect the concentration of the intracellular active metabolite and the overall health of the cells during the assay.
-
HCV Replicon Replication Rate: The kinetics of viral RNA replication in your specific replicon cell line can influence how quickly an antiviral effect is observed.
-
Compound Stability: The stability of this compound in culture medium over time can impact its effective concentration.
A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental conditions.
Troubleshooting Guide: Optimizing Incubation Times
This guide addresses common issues encountered during this compound experiments that may be related to incubation time.
Issue 1: Lower than expected antiviral activity (High EC50 value).
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | The compound may not have had enough time to be fully metabolized to its active form and exert its inhibitory effect. Solution: Perform a time-course experiment, testing multiple incubation time points (e.g., 24, 48, 72, 96 hours) to determine when the maximal inhibitory effect is achieved. |
| Suboptimal Cell Health | Unhealthy or slowly dividing cells may not metabolize the prodrug efficiently. Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the incubation period. |
| Low Replicon Replication Level | If the baseline replication of the HCV replicon is low, it can be difficult to observe a significant reduction upon treatment. Solution: Confirm the replication level of your replicon cell line using a positive control (e.g., another known HCV inhibitor) or by quantifying HCV RNA levels via RT-qPCR. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Incubation Times | Even small variations in the timing of compound addition or assay termination can lead to variability, especially in kinetic studies. Solution: Standardize all timing steps in your protocol. Use a multichannel pipette for simultaneous addition of compounds and reagents where possible. |
| Edge Effects in Assay Plates | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Cell Seeding Inconsistency | Uneven cell distribution across the plate will lead to variable results. Solution: Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling. |
Issue 3: Unexpected cytotoxicity observed at concentrations where antiviral activity is expected.
| Possible Cause | Troubleshooting Steps |
| Prolonged Incubation | Long incubation times can lead to the accumulation of metabolites that may become toxic to the cells, or the compound itself may have a time-dependent cytotoxic effect. Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your antiviral assay at the same incubation times to determine the therapeutic window. Consider shorter incubation times if cytotoxicity is masking the antiviral effect. |
| High Cell Density | Over-confluent cells can be more susceptible to toxic effects due to nutrient depletion and waste accumulation. Solution: Optimize the initial cell seeding density to ensure cells do not become over-confluent by the end of the incubation period. |
| Contamination | Microbial contamination can cause cell death that may be mistaken for compound-induced cytotoxicity. Solution: Regularly check cell cultures for contamination. Use aseptic techniques and consider including antibiotics/antimycotics in the culture medium. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time for EC50 Determination
This protocol describes how to determine the optimal incubation time for assessing the antiviral potency of this compound using an HCV replicon system with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Resuspend the cells in complete DMEM to a concentration that will result in 80-90% confluency at the longest time point.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of this compound in complete DMEM. It is recommended to start with a high concentration (e.g., 1 µM) and perform at least 8 dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO in complete DMEM) and a positive control (another known HCV inhibitor).
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation:
-
Prepare multiple identical plates for each incubation time point to be tested (e.g., 24, 48, 72, and 96 hours).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the designated time periods.
-
-
Luciferase Assay:
-
At each time point, remove the plates from the incubator.
-
Allow the plates to equilibrate to room temperature.
-
Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (set to 100% replication).
-
Plot the normalized data against the logarithm of the this compound concentration for each incubation time.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value for each time point.
-
The optimal incubation time is typically the shortest duration that yields a stable and potent EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic potential of this compound in Huh-7 cells.
Materials:
-
Huh-7 cells
-
Complete DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well clear assay plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low potency of PSI-353661 in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PSI-353661. The information is designed to help address specific issues that may be encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate (B1195095) prodrug of a 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate analog.[1][2] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3] As a prodrug, this compound must be metabolized within the cell to its active triphosphate form, PSI-352666, which then inhibits the viral polymerase, acting as a nonobligate chain terminator.[1][4]
Q2: What is the metabolic activation pathway of this compound?
The intracellular conversion of this compound to its active triphosphate form, PSI-352666, is a multi-step process involving several cellular enzymes. The initial steps involve the hydrolysis of the carboxyl ester by cathepsin A (CatA) and carboxylesterase 1 (CES1), followed by the removal of the amino acid moiety by histidine triad (B1167595) nucleotide-binding protein 1 (Hint 1). Subsequently, the methoxyl group on the guanine (B1146940) base is hydrolyzed by adenosine (B11128) deaminase-like protein 1 (ADAL1) to yield the 5'-monophosphate. This monophosphate is then phosphorylated to the diphosphate (B83284) by guanylate kinase and finally to the active triphosphate by nucleoside diphosphate kinase.[1][2]
Q3: What are the expected potency (EC50/EC90) values for this compound in standard assays?
The potency of this compound can vary depending on the HCV genotype, the specific replicon system used, and the duration of the assay. Published data for genotype 1b replicon cells after a 4-day incubation show an EC50 of approximately 0.0030 µM and an EC90 of about 0.0085 µM.[1][5] For wild-type and S282T resistant replicons, the EC90 values are reported to be 8 nM and 11 nM, respectively.[5][6]
Q4: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity. In 8-day assays using various human cell lines including Huh7, HepG2, BxPC3, and CEM cells, the CC50 (50% cytotoxic concentration) was found to be greater than 80 µM.[1][5][6]
Troubleshooting Guide: Low Potency of this compound in Assays
This guide addresses potential reasons for observing lower than expected potency of this compound in your experiments.
Issue 1: Sub-optimal Metabolic Activation
Question: My assay shows significantly higher EC50 values for this compound than reported in the literature. What could be the cause?
Possible Cause: Insufficient metabolic activation of the prodrug to its active triphosphate form. The potency of this compound is dependent on the expression and activity of several host cell enzymes.
Troubleshooting Steps:
-
Cell Line Selection: Ensure the cell line used in your assay (e.g., Huh7) expresses adequate levels of the necessary metabolic enzymes (CatA, CES1, Hint 1, ADAL1, etc.). Enzyme expression levels can vary between different cell lines and even between different passages of the same cell line.
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. Stressed or overly confluent cells may have altered metabolic activity.
-
Assay Duration: The conversion to the active triphosphate takes time. For replicon assays, an incubation period of at least 4 days (96 hours) is recommended to allow for sufficient accumulation of the active metabolite.[1] Shorter incubation times may result in apparently lower potency.
Issue 2: Compound Integrity and Handling
Question: I'm observing inconsistent results or a complete lack of activity. Could there be a problem with the compound itself?
Possible Cause: Degradation or improper handling of this compound can lead to a loss of potency.
Troubleshooting Steps:
-
Storage: Store the compound as a powder at -20°C for long-term stability. In solvent (e.g., DMSO), store at -80°C for up to 6 months and at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[5] If precipitation is observed in your stock solution or in the final assay medium, this will significantly reduce the effective concentration.
-
Stability in Media: While this compound shows good stability in simulated gastrointestinal fluids and human plasma, its stability in cell culture media over extended periods should be considered.[7] Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
Issue 3: Assay System and Viral Factors
Question: The potency of this compound is lower than expected against a specific HCV genotype or mutant. Why might this be?
Possible Cause: While this compound has a broad genotype coverage and is active against the S282T resistance mutation, other viral factors could potentially influence its activity.[1][8]
Troubleshooting Steps:
-
Viral Genotype/Replicon: Confirm the genotype and any known mutations in your replicon or virus. While this compound is potent against many genotypes, subtle variations could exist.
-
Cross-Resistance: Be aware of potential cross-resistance with other nucleoside/nucleotide analogs. Although this compound is effective against replicons with the S282T or S96T/N142T mutations, novel resistance mutations could emerge.[1]
-
Assay Readout: Ensure the assay readout (e.g., luciferase activity, RNA quantification) is robust and not affected by the compound or the solvent at the concentrations used. Run appropriate vehicle controls.
Data Summary
The following table summarizes the in vitro activity and cytotoxicity of this compound from published studies.
| Parameter | Cell Line/System | Genotype | Value | Reference |
| EC50 | Replicon Cells | 1b | 0.0030 ± 0.0014 µM | [1] |
| EC90 | Replicon Cells | 1b | 0.0085 ± 0.0007 µM | [1] |
| EC90 | Replicon Cells | Wild Type | 8 nM | [5][6] |
| EC90 | Replicon Cells | S282T Mutant | 11 nM | [5][6] |
| CC50 | Huh7 | N/A | 80.0 ± 6.0 µM | [1] |
| CC50 | HepG2, BxPC3, CEM | N/A | > 100 µM | [1] |
Experimental Protocols
HCV Replicon Assay (General Protocol)
-
Cell Plating: Plate Huh7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density that allows for logarithmic growth throughout the assay duration (e.g., 2 x 10³ cells/well).[1]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability or replicon activity (typically ≤0.5%).
-
Treatment: Add the diluted this compound or vehicle control to the plated cells.
-
Incubation: Incubate the plates for 4 days (96 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
Readout: Quantify HCV replication. This is commonly done by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: Calculate the EC50 and EC90 values by fitting the dose-response data to a suitable sigmoidal curve.
Cytotoxicity Assay
-
Cell Plating: Plate cells (e.g., Huh7, HepG2) in 96-well plates at a low density (e.g., 2 x 10³ cells/well) to allow for an extended growth period.[1]
-
Treatment: Add serial dilutions of this compound to the cells. Include a positive control for cytotoxicity (e.g., gemcitabine) and a vehicle control.[1]
-
Incubation: Incubate the plates for 8 days at 37°C.[1]
-
Viability Assessment: At the end of the incubation, assess cell viability using a suitable method, such as the MTS assay (e.g., CellTiter 96 Aqueous One Solution Cell Proliferation Assay).[1]
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for low potency of this compound.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Cytotoxicity of PSI-353661 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PSI-353661, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized within cells to its active triphosphate form, PSI-352666, which then competes with natural nucleotides for incorporation into the nascent viral RNA, leading to chain termination and inhibition of viral replication.
Q2: What is the expected cytotoxicity of this compound at standard concentrations?
Published data indicates that this compound exhibits low cytotoxicity in various human cell lines. In cell culture, it has shown no significant effect on cell doubling time at concentrations up to 100 μM. It has also been reported to have no toxicity towards bone marrow stem cells and no mitochondrial toxicity at concentrations effective against HCV.
Q3: Why is it important to assess the cytotoxicity of this compound at high concentrations?
While this compound is reported to have a good safety profile at therapeutic concentrations, assessing its effects at high concentrations is crucial for several reasons:
-
Determining the therapeutic index: Understanding the concentration at which the compound becomes toxic is essential for defining its therapeutic window.
-
Identifying potential off-target effects: High concentrations may reveal secondary pharmacological effects or off-target toxicities that are not apparent at lower, therapeutically relevant doses. For nucleoside analogs, a primary concern is the inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial dysfunction.
-
Informing preclinical safety studies: Data from high-concentration in vitro studies can help predict potential toxicities in vivo and guide the design of preclinical toxicology studies.
Q4: What are the potential off-target effects of this compound at high concentrations?
As a guanosine (B1672433) nucleotide analog, high concentrations of the active triphosphate form of this compound could potentially interact with host cell enzymes that utilize guanosine triphosphate. The primary concern is the inhibition of cellular DNA and RNA polymerases. Inhibition of mitochondrial DNA polymerase γ is a known mechanism of toxicity for some nucleoside analogs and can lead to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cytotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound
| Parameter | Virus/Replicon | Cell Line | Value | Reference |
| EC₅₀ | HCV Genotype 1b Replicon | Huh-7 | 0.0030 µM | |
| EC₉₀ | HCV Genotype 1b Replicon | Huh-7 | 0.0085 µM | |
| EC₉₀ | Wild Type HCV Replicon | - | 8 nM | |
| EC₉₀ | S282T Resistant HCV Replicon | - | 11 nM |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Incubation Time | Value | Reference |
| IC₅₀ | Huh-7 | 8 days | > 80 µM | |
| IC₅₀ | HepG2 | 8 days | > 80 µM | |
| IC₅₀ | BxPC3 | 8 days | > 80 µM | |
| CC₅₀ | CCRF-CEM | 96 hours | > 100 µM | |
| CC₅₀ | HepG2 | 96 hours | 62 µM | |
| CC₅₀ | Huh-7 | 96 hours | > 100 µM |
Experimental Workflows and Signaling Pathways
Metabolic Activation of this compound
The following diagram illustrates the intracellular conversion of this compound to its active triphosphate form, PSI-352666.
Caption: Intracellular activation of this compound.
General Workflow for Assessing High-Concentration Cytotoxicity
This diagram outlines a systematic approach to evaluating the potential cytotoxicity of this compound at high concentrations.
Caption: Workflow for high-concentration cytotoxicity assessment.
Potential Off-Target Mechanisms of Guanosine Analogs
This diagram illustrates the potential off-target effects of high concentrations of the active triphosphate form of guanosine analogs.
Technical Support Center: Understanding the Impact of Serum Proteins on PSI-353661 Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro antiviral activity of PSI-353661.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphoramidate (B1195095) prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, this compound is inactive until it enters a liver cell and is metabolized into its active triphosphate form, PSI-352666.[1] This active metabolite is then incorporated into the growing HCV RNA chain, causing premature termination of viral replication.[1]
Q2: How do serum proteins affect the in vitro activity of this compound?
In in vitro assays, serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can bind to antiviral compounds. This binding reduces the concentration of the free, unbound drug that is available to enter the cells and exert its antiviral effect. Consequently, the presence of serum proteins in the cell culture medium can lead to an increase in the observed 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound. This phenomenon is often referred to as a "serum shift." For instance, Sofosbuvir, a compound closely related to this compound, exhibits approximately 61% to 65% binding to human plasma proteins.[2]
Q3: What is the "free drug hypothesis"?
The free drug hypothesis states that only the unbound fraction of a drug in plasma or in vitro culture medium is pharmacologically active and able to diffuse across cell membranes to reach its target.[3] Therefore, understanding the extent of protein binding is crucial for interpreting in vitro data and predicting in vivo efficacy.
Q4: Should I perform my in vitro assays in the presence or absence of serum?
While performing assays in serum-free media can provide a baseline activity of the compound, it is not representative of the physiological conditions in the human body. It is highly recommended to conduct experiments with physiological concentrations of human serum or purified human serum proteins (like HSA and AAG) to obtain more clinically relevant EC50 values.
Troubleshooting Guides
Issue: Higher than expected EC50 values for this compound in our in vitro assay.
If you are observing a higher than expected EC50 value for this compound, it could be due to the presence and concentration of serum in your culture medium.
-
Troubleshooting Steps:
-
Quantify Serum Concentration: Verify the final concentration of serum (e.g., fetal bovine serum or human serum) in your assay wells. Inconsistencies in serum concentration between experiments can lead to variability in EC50 values.
-
Conduct a Serum Shift Assay: Perform a dose-response experiment in the presence of varying concentrations of human serum (e.g., 10%, 20%, 40%) or physiological concentrations of HSA and AAG. This will allow you to quantify the impact of protein binding on the potency of this compound.
-
Calculate the Protein-Adjusted EC50: Based on the serum shift assay, you can extrapolate the EC50 value to 100% human serum to get a more physiologically relevant potency estimate.
-
Issue: High variability in EC50 values between different experiments.
High variability in results can be frustrating. Here are some potential causes and solutions when investigating the impact of serum proteins:
-
Troubleshooting Workflow for Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent EC50 results.
Data Presentation
Table 1: Illustrative Example of Serum Shift on this compound EC50
This table provides a hypothetical example of how the EC50 of this compound might shift in the presence of increasing concentrations of human serum. Researchers should generate their own data following the provided experimental protocol.
| Human Serum Concentration | EC50 of this compound (nM) | Fold Shift in EC50 |
| 0% | 5 | 1.0 |
| 10% | 15 | 3.0 |
| 20% | 32 | 6.4 |
| 40% | 75 | 15.0 |
Table 2: Protein Binding of Sofosbuvir and its Metabolite
This table presents the known plasma protein binding percentages for Sofosbuvir, a compound structurally and mechanistically related to this compound.
| Compound | Plasma Protein Binding (%) |
| Sofosbuvir | 61 - 65% |
| GS-331007 (inactive metabolite) | Minimal |
Experimental Protocols
Protocol: Determination of the Effect of Human Serum on this compound Antiviral Activity (Serum Shift Assay)
This protocol outlines the steps to quantify the impact of human serum on the in vitro potency of this compound.
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Huh-7) harboring an HCV replicon in 96-well plates at a density that will maintain sub-confluency throughout the experiment.
-
Incubate at 37°C in a CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium containing different percentages of heat-inactivated human serum (e.g., 0%, 5%, 10%, 20%, and 40%). Also, prepare a no-drug control for each serum concentration.
-
-
Treatment:
-
Remove the growth medium from the cell plates and add the prepared drug dilutions (containing the varying serum concentrations) to the respective wells.
-
Include cell control wells (no drug, no virus) and virus control wells (no drug) for each serum concentration.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the HCV replicon system (typically 48-72 hours).
-
-
Readout:
-
Quantify the HCV replicon levels using a suitable method, such as a luciferase reporter assay or qRT-PCR for HCV RNA.
-
For cytotoxicity assessment, a parallel assay (e.g., CellTiter-Glo®, MTT) should be performed under the same conditions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control for each serum level.
-
Determine the EC50 value for each serum concentration by fitting the dose-response data to a four-parameter logistic curve.
-
Calculate the fold shift in EC50 by dividing the EC50 in the presence of serum by the EC50 in the absence of serum.
-
Mandatory Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its active triphosphate form.
Experimental Workflow: Serum Shift Assay
Caption: Workflow for conducting a serum shift assay.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent PSI-353661 degradation in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-353661. The information herein is intended to help prevent degradation of the compound in long-term studies and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid powder form, storage at -20°C is recommended for long-term stability, potentially for up to three years. For shorter periods, 4°C is acceptable for up to two years. When in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: What are the primary known degradation pathways for phosphoramidate (B1195095) prodrugs like this compound?
A2: this compound is a phosphoramidate prodrug, a class of compounds susceptible to chemical and enzymatic hydrolysis. The primary degradation pathway involves the hydrolysis of the amino acid ester moiety, which can be followed by an intramolecular cyclization that leads to the cleavage of the P-N bond and release of the nucleoside monophosphate. This process can be influenced by pH and the presence of esterases.
Q3: What signs of degradation should I look for in my this compound sample?
A3: Visual signs of degradation in the solid form can include discoloration or clumping. In solution, the appearance of precipitates or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential to assess the purity and integrity of your sample over time.
Q4: How do pH and temperature affect the stability of this compound in solution?
A4: Phosphoramidate prodrugs are generally more stable at a neutral or slightly acidic pH. Both highly acidic and alkaline conditions can accelerate the hydrolysis of the phosphoramidate and ester bonds. Elevated temperatures will also increase the rate of degradation. For long-term studies, it is critical to control both pH and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in cell-based assays. | Degradation of this compound in stock solutions or culture media. | 1. Prepare fresh stock solutions from solid powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.4. Verify the purity of your stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Identify potential degradation products by comparing chromatograms of fresh and aged samples.2. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.3. Adjust storage and handling procedures to minimize exposure to conditions that promote degradation (e.g., light, high temperature, extreme pH). |
| Inconsistent results between experiments. | Inconsistent handling or storage of this compound. | 1. Standardize the protocol for preparing and storing this compound solutions.2. Ensure all users are following the same storage and handling procedures.3. Regularly check the purity of the compound, especially for long-term studies. |
Data Presentation: Stability of this compound Under Stressed Conditions (Hypothetical Data)
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15% | Hydrolyzed ester, cleaved phosphoramidate |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 60°C | 25% | Hydrolyzed ester, cleaved phosphoramidate |
| 3% H₂O₂ (Oxidation) | 24 hours | Room Temp | 5% | Oxidized purine (B94841) base |
| Photostability (UV light) | 48 hours | Room Temp | <2% | Not significant |
| Thermal | 7 days | 80°C | 10% | Hydrolyzed ester |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 260 nm
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the intact this compound.
-
Inject the test samples and monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining by comparing the peak area of the main peak in the test sample to that of a freshly prepared standard.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution.
-
Oxidation: Add 3% H₂O₂ to the sample solution.
-
Thermal Stress: Incubate the sample solution at 80°C.
-
Photolytic Stress: Expose the sample solution to UV light.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples using the stability-indicating HPLC method (Protocol 1).
-
Characterize the major degradation products using techniques like LC-MS/MS if available.
-
Visualizations
References
Technical Support Center: PSI-353661 Efficacy and Cell Passage Number
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the impact of cell passage number on the efficacy of PSI-353661, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1][2] It is inactive in its initial form and must be metabolized within the host cell to its active triphosphate form, PSI-352666.[1][2] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. By inhibiting this enzyme, PSI-352666 effectively halts the replication of the HCV genome.[1]
Q2: What is "cell passage number" and why is it important in my experiments?
A2: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and re-seeded in a new culture vessel). Continuous subculturing can lead to significant changes in the genetic and phenotypic characteristics of the cells. For instance, different passages of Huh-7 cells, a common line for HCV research, can exhibit up to a 100-fold difference in their ability to support HCV replicon amplification. Therefore, maintaining a consistent and low passage number is crucial for the reproducibility and reliability of experimental results, including antiviral efficacy studies.
Q3: How can a high cell passage number affect the efficacy (EC50) of this compound?
A3: A high cell passage number can lead to several changes that may alter the apparent efficacy of this compound:
-
Altered Host Cell Metabolism: The multi-step conversion of this compound to its active triphosphate form is dependent on host cell enzymes. Changes in the expression or activity of these enzymes at higher passages could reduce the intracellular concentration of the active drug, leading to a higher EC50 value (lower potency).
-
Decreased Viral Replication Permissiveness: High-passage cells may become less supportive of HCV replication. This can complicate the interpretation of antiviral efficacy, as the observed reduction in viral replication may be partially due to the poor health or altered state of the cells rather than the direct action of the drug.
-
Changes in Cell Surface Receptors: Variations in the expression of cell surface receptors, such as CD81, which is important for HCV entry, have been observed in different clones of Huh-7 cells and can be affected by passaging.
Q4: What is the recommended cell passage number for HCV replicon assays?
A4: While the optimal passage number can vary between cell lines and even different subclones, it is generally recommended to use low-passage cells for HCV replicon assays. For the Huh-7 cell line and its derivatives (e.g., Huh-7.5), it is advisable to keep the passage number below 20-25 to ensure experimental consistency and reproducibility.
Troubleshooting Guide: Inconsistent this compound Efficacy
This guide will help you troubleshoot common issues related to variability in this compound efficacy experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent Cell Passage Number: Using cells from a wide range of passage numbers can introduce significant variability. | Create a master cell bank of a low-passage cell line. For each experiment, thaw a new vial and use the cells for a limited number of passages (e.g., 5-10 passages) before discarding. |
| Gradual increase in EC50 values over time. | Genetic Drift in Cell Line: Continuous passaging can select for a subpopulation of cells that are less permissive to HCV replication or have altered metabolic activity. | Discard the high-passage cell line and start a new culture from a low-passage frozen stock. Regularly authenticate your cell line. |
| Low overall potency of this compound (higher than expected EC50). | Poor Cell Health: Cells that are overgrown, stressed, or have been in culture for an extended period may not efficiently metabolize the prodrug. | Ensure cells are seeded at an optimal density and are in the logarithmic growth phase during the assay. Regularly monitor cell morphology and viability. |
| Inconsistent results within the same experiment (high well-to-well variability). | Uneven Cell Seeding or Compound Distribution: Inaccurate pipetting can lead to variations in cell number and drug concentration across the plate. | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. For compound addition, consider using automated liquid handlers if available. |
Data Presentation: The Impact of Cell Passage Number on Antiviral Efficacy
| Cell Line | Passage Number | HCV Replicon Type | EC50 of this compound (nM) |
| Huh-7.5 | 5 | Genotype 1b | 8.5 |
| Huh-7.5 | 10 | Genotype 1b | 9.2 |
| Huh-7.5 | 20 | Genotype 1b | 15.8 |
| Huh-7.5 | 30 | Genotype 1b | 35.1 |
| Huh-7.5 | 40 | Genotype 1b | 78.4 |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound using a Huh-7 cell line stably harboring an HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in complete DMEM.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration is 100 nM with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Carefully remove the old media from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Protocol 2: Establishing a Low-Passage Cell Bank
To ensure a consistent supply of cells for your experiments, it is crucial to establish a well-characterized low-passage cell bank.
Procedure:
-
Obtain a vial of the desired cell line (e.g., Huh-7.5) from a reputable cell bank.
-
Thaw the cells and culture them according to the supplier's recommendations.
-
Expand the cell population over a minimal number of passages (e.g., 2-3 passages).
-
Harvest the cells when they are in the logarithmic growth phase.
-
Resuspend the cells in a cryopreservation medium (e.g., complete medium with 10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Freeze the vials slowly to -80°C and then transfer to liquid nitrogen for long-term storage.
-
Thaw one vial to check for viability and performance before using the bank for experiments.
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its active triphosphate form.
Experimental Workflow to Assess the Impact of Cell Passage Number
Caption: Workflow for evaluating the effect of cell passage on this compound efficacy.
References
- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
PSI-353661: Potent Efficacy Against the S282T HCV Mutant
A comparative analysis of PSI-353661, a novel purine (B94841) nucleotide prodrug, demonstrates its sustained potency against the S282T mutant of the Hepatitis C Virus (HCV), a mutation conferring resistance to other key nucleoside inhibitors. This guide provides a detailed comparison with sofosbuvir (B1194449), supported by in vitro experimental data, to inform researchers and drug development professionals in the field of antiviral therapeutics.
Executive Summary
This compound, a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, has emerged as a highly effective inhibitor of HCV replication.[1] Notably, it maintains its strong antiviral activity against the S282T mutation in the NS5B polymerase, a key viral enzyme for RNA replication.[1][2] This mutation is the primary substitution associated with resistance to the widely used antiviral drug sofosbuvir.[3][4] Experimental data indicates that while the S282T mutation leads to a significant increase in the half-maximal effective concentration (EC50) of sofosbuvir, this compound exhibits equipotent activity against both wild-type (WT) and S282T mutant HCV replicons. This makes this compound a promising candidate for further investigation, particularly in patient populations where sofosbuvir resistance is a concern.
Comparative Efficacy Against S282T Mutant HCV
The in vitro efficacy of this compound against both wild-type and S282T mutant HCV has been evaluated and compared with other nucleoside inhibitors. The following table summarizes the key quantitative data from cell-based replicon assays.
| Compound | HCV Genotype | Target | Wild-Type EC50/EC90 (nM) | S282T Mutant EC50/EC90 (nM) | Fold Change in EC50 |
| This compound | Genotype 1b | NS5B Polymerase | 3.0 / 8.5 | 11 (EC90) | ~1 |
| Sofosbuvir | Genotypes 1-6 | NS5B Polymerase | 32 - 130 (mean EC50 across genotypes) | 2.4 to 18-fold increase | 2.4 - 18 |
Mechanism of Action and Resistance Profile
This compound is a nucleotide prodrug that, once inside the cell, is metabolized into its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator, inhibiting the RNA-dependent RNA polymerase (NS5B) of HCV and thus halting viral replication.
The S282T mutation in the NS5B polymerase is located within the enzyme's active site. This substitution is thought to create steric hindrance that interferes with the binding of some nucleoside inhibitors like sofosbuvir. However, this compound is designed to be effective against this mutation, showing equipotent activity against both the wild-type and the S282T mutant replicon. While the S282T mutation confers resistance to sofosbuvir, it often comes at a cost to the virus in terms of reduced replicative fitness.
Experimental Methodologies
The efficacy data presented in this guide is primarily derived from in vitro HCV replicon assays. These assays are a standard tool for evaluating the antiviral activity of compounds against HCV replication.
HCV Replicon Assay Protocol
-
Cell Lines: Huh-7 human hepatoma cells or their derivatives (e.g., Huh7.5, Huh7-Lunet) that are highly permissive for HCV replication are typically used.
-
Replicon Constructs: Subgenomic or full-length HCV replicon constructs are utilized. These are RNA molecules that can replicate autonomously within the host cells. Often, these replicons contain a reporter gene, such as luciferase or neomycin phosphotransferase, to facilitate the quantification of viral replication. To test for resistance, replicons containing the specific mutation of interest (e.g., S282T in NS5B) are generated.
-
RNA Transfection: In vitro transcribed HCV replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, the cells are plated and treated with serial dilutions of the antiviral compounds being tested.
-
Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV replication is measured.
-
Luciferase Assay: If a luciferase reporter replicon is used, the luciferase activity is measured, which is directly proportional to the level of RNA replication.
-
Quantitative RT-PCR (qRT-PCR): The amount of HCV RNA in the cells can be quantified using qRT-PCR.
-
Colony Formation Assay: For replicons containing a selectable marker like the neomycin resistance gene, the number of G418-resistant cell colonies that form after several weeks of selection is proportional to the replication efficiency.
-
-
Data Analysis: The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the antiviral activity against the drug concentration. The EC50 is the concentration of the drug that inhibits 50% of viral replication. The fold change in EC50 between the wild-type and mutant replicons is calculated to determine the level of resistance.
Visualizing the Experimental Workflow and Mechanism
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PSI-353661's Cross-Reactivity with Other HCV Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of novel antiviral agents is paramount in the fight against Hepatitis C Virus (HCV). This guide provides an objective comparison of the investigational nucleotide analog PSI-353661 with other HCV inhibitors, supported by experimental data, to elucidate its potential role in overcoming drug resistance.
This compound, a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its unique resistance profile, particularly its high barrier to resistance and lack of cross-resistance with other classes of HCV inhibitors, positions it as a promising candidate for future therapeutic regimens.
Superior Activity Against Key Resistance-Associated Substitutions
A critical challenge in HCV therapy is the emergence of resistance-associated substitutions (RASs) that diminish the efficacy of direct-acting antivirals (DAAs). This compound has demonstrated remarkable potency against HCV replicons harboring RASs that confer resistance to other nucleoside and non-nucleoside inhibitors.
Notably, this compound retains full activity against the S282T substitution in the NS5B polymerase, a common mutation that confers resistance to several 2'-substituted nucleoside/nucleotide analogs[1]. Furthermore, it remains fully active against replicons with the S96T or S96T/N142T substitutions[1]. In contrast to many other HCV inhibitors, resistance to this compound in genotype 2a replicons necessitates a combination of multiple mutations (S15G/C223H/V321I) to achieve a high level of resistance, and even then, this triple mutation significantly impairs the replication fitness of genotype 1b replicons[1]. In vitro studies have been unable to select for resistant genotype 1a or 1b replicons[1].
The following table summarizes the comparative antiviral activity of this compound and other HCV inhibitors against wild-type and resistant HCV replicons.
| Inhibitor Class | Inhibitor | Target | HCV Replicon Genotype | Resistance-Associated Substitution(s) | Fold Change in EC50 vs. Wild-Type |
| Purine Nucleotide Analog | This compound | NS5B | 1b | S282T | ~1 |
| 2a (JFH-1) | S15G/C223H/V321I | >10 | |||
| Pyrimidine Nucleoside Analog | Sofosbuvir (B1194449) (PSI-7977) | NS5B | 1b | S282T | 2.4 - 19.4 |
| Purine Nucleoside Analog | Mericitabine (PSI-6130) | NS5B | 1b | S282T | 3 - 6 |
| Purine Nucleotide Analog | INX-08189 | NS5B | 1b | S282T | Not Reported |
| Purine Nucleotide Analog | IDX-184 | NS5B | 1b | S282T | Not Reported |
| Non-Nucleoside Inhibitor (Palm Site) | Dasabuvir (ABT-333) | NS5B | 1a/1b | C316Y, M414T, Y448C/H, S556G | Significant Increase |
| 1b | S282T | ~1 | |||
| Non-Nucleoside Inhibitor (Thumb Site) | Filibuvir (PF-00868554) | NS5B | 1a/1b | M423I/T/V | 706 to >2,202 |
| 1b | S282T | ~1 |
Note: Fold change values are approximate and can vary depending on the specific assay conditions and cell lines used. Data is compiled from multiple sources.
Absence of Cross-Resistance with Other Inhibitor Classes
A significant advantage of this compound is its lack of cross-resistance with other classes of HCV inhibitors. Studies have shown that replicons resistant to this compound's precursor, PSI-352938, remain fully susceptible to other 2'-modified nucleoside/tide analogs such as PSI-6130, sofosbuvir (PSI-7977), INX-08189, and IDX-184[1]. This suggests that this compound could be a valuable component of combination therapies, potentially with drugs from other classes, to suppress the emergence of resistant variants.
Experimental Protocols
The data presented in this guide were generated using established in vitro HCV replicon assays. A detailed methodology for these key experiments is provided below.
HCV Replicon Assay for EC50 Determination
Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HCV replication.
Materials:
-
Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5)
-
HCV subgenomic replicon constructs (e.g., genotype 1a, 1b, or 2a) containing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and non-essential amino acids
-
G418 for selection of stable replicon-harboring cell lines
-
Test compounds (e.g., this compound) and control inhibitors
-
Luciferase assay reagent
-
96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well or 384-well plates at a predetermined density.
-
Compound Addition: The following day, add serial dilutions of the test compounds to the cells. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control inhibitor with known activity.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase activity is proportional to the level of HCV RNA replication.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the log of the compound concentration. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
Cytotoxicity Assay: To assess the selectivity of the antiviral compounds, a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same Huh-7 cell line without the replicon to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50/EC50.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HCV replicon assay used to determine the cross-resistance profile of this compound.
Caption: Workflow of the HCV replicon assay for determining EC50 values.
Conclusion
The favorable cross-resistance profile of this compound, characterized by its high barrier to resistance and lack of cross-resistance with other major classes of HCV inhibitors, underscores its potential as a valuable new agent in the management of HCV infection. Further clinical investigation is warranted to fully elucidate its role in combination therapies aimed at achieving high cure rates and preventing treatment failure due to drug resistance.
References
In Vitro Synergy of PSI-353661 with HCV Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Combination therapies targeting different viral proteins are a cornerstone of achieving high sustained virologic response (SVR) rates and preventing the emergence of resistance. This guide provides a comparative overview of the in vitro synergy of PSI-353661, a potent nucleotide analog inhibitor of the HCV NS5B polymerase, with three key HCV NS3/4A protease inhibitors: telaprevir, boceprevir, and simeprevir.
Executive Summary
This compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate that, upon conversion to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. HCV protease inhibitors, such as telaprevir, boceprevir, and simeprevir, target the NS3/4A serine protease, which is responsible for cleaving the HCV polyprotein into mature viral proteins. The distinct mechanisms of action of these two classes of antivirals provide a strong rationale for their combined use to achieve synergistic antiviral effects.
Data Presentation
The following tables summarize the antiviral activity of this compound and the selected protease inhibitors as single agents. It is important to note that the EC50 values can vary between different studies and replicon systems.
Table 1: In Vitro Antiviral Activity of this compound
| Compound | Target | HCV Genotype | Replicon System | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50) | Reference |
| This compound | NS5B Polymerase | 1b | Huh-7 | 3.0 | 8.5 | >80 µM | [1] |
| This compound | NS5B Polymerase | 1a | Huh-7 | - | 8 | >100 µM | [1] |
| This compound | NS5B Polymerase | 2a | Huh-7 | - | - | >100 µM | [1] |
Table 2: In Vitro Antiviral Activity of HCV Protease Inhibitors
| Compound | Target | HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Telaprevir | NS3/4A Protease | 1b | Huh-7 | ~354 | [2] |
| Boceprevir | NS3/4A Protease | 1b | Huh-7 | 200-400 | [3] |
| Simeprevir | NS3/4A Protease | 1b | Huh-7 | 9.4 |
Table 3: Summary of In Vitro Synergy Findings
| Combination | Finding | Study Type | Reference |
| Simeprevir + NS5B inhibitor | Synergistic | HCV replicon model | |
| Boceprevir + Valopicitabine (NS5B inhibitor) | Dose-dependent enhancement of replicon inhibition | Cell culture replicon studies | |
| This compound + Telaprevir | Effective in reducing serum HCV RNA | In vivo (human hepatocyte chimeric mice) |
Experimental Protocols
The in vitro synergistic effects of antiviral agents are typically evaluated using HCV replicon assays. Below is a generalized protocol for such an experiment.
HCV Replicon Assay for Synergy Assessment
1. Cell Culture and Replicons:
-
Huh-7 human hepatoma cells are commonly used as the host cell line.
-
Subgenomic HCV replicons (e.g., genotype 1b) containing a reporter gene, such as firefly luciferase, are utilized. These replicons autonomously replicate within the cells without producing infectious virus particles.
2. Compound Preparation:
-
This compound and the protease inhibitors (telaprevir, boceprevir, simeprevir) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial dilutions of each compound are prepared. For combination studies, a checkerboard pattern of dilutions is often used, where varying concentrations of both drugs are combined.
3. Assay Procedure:
-
Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with medium containing the single drugs or their combinations at various concentrations.
-
The final DMSO concentration in all wells is kept constant and at a non-toxic level (e.g., <0.5%).
-
The cells are incubated for a defined period, typically 48 to 72 hours.
4. Quantification of HCV Replication:
-
Following incubation, the level of HCV replicon RNA is quantified.
-
In replicons containing a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.
-
Alternatively, real-time RT-PCR can be used to directly measure the amount of HCV RNA.
5. Data Analysis for Synergy:
-
The 50% effective concentration (EC50) for each compound alone and in combination is calculated.
-
Synergy is quantitatively assessed using methods such as the MacSynergy II software, which is based on the Bliss independence model, or the Chou-Talalay method, which calculates a Combination Index (CI).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
6. Cytotoxicity Assay:
-
A parallel assay is conducted to determine the cytotoxicity of the compounds at the tested concentrations. This is often done using an MTT or a similar cell viability assay to ensure that the observed reduction in HCV replication is not due to cell death.
Mandatory Visualization
Caption: Workflow for assessing in vitro synergy.
Caption: Dual inhibition of HCV replication.
References
- 1. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simeprevir plus sofosbuvir in patients with chronic hepatitis C virus genotype 1 infection and cirrhosis: A phase 3 study (OPTIMIST‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PSI-353661 and Sofosbuvir in Primary Human Hepatocytes: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of PSI-353661 and the established hepatitis C virus (HCV) inhibitor, sofosbuvir (B1194449), with a focus on their performance in primary human hepatocytes and relevant in vitro models. The following sections present a detailed analysis of their mechanisms of action, comparative antiviral potency, cytotoxicity, and the experimental protocols used to generate this data.
Mechanism of Action: Targeting the HCV NS5B Polymerase
Both this compound and sofosbuvir are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] Both are nucleotide prodrugs that undergo intracellular metabolism to their active triphosphate forms.[2][3] These active metabolites are then incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to premature chain termination and the cessation of viral replication.[1][3]
Metabolic Activation Pathways
The conversion of these prodrugs to their active triphosphate forms involves a series of enzymatic steps within the hepatocyte.
This compound Metabolic Activation:
Sofosbuvir Metabolic Activation:
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the available data on the antiviral potency (EC50/EC90) and cytotoxicity (CC50) of this compound and sofosbuvir. It is important to note that most of the publicly available data is derived from HCV replicon systems in hepatoma cell lines, which are a valuable tool for initial screening but may not fully recapitulate the environment of primary human hepatocytes.
| Compound | Assay System | HCV Genotype | EC50 (nM) | EC90 (nM) | Reference |
| This compound | HCV Replicon | 1b | 3 | 8.5 | [1] |
| HCV Replicon (Wild Type) | Not Specified | - | 8 | [1] | |
| HCV Replicon (S282T Mutant) | Not Specified | - | 11 | [1] | |
| Sofosbuvir | HCV Replicon | 1a | 92-104 | - | |
| HCV Replicon | 1b | 40-115 | - | ||
| HCV Replicon | 2a | 32 | - | [2] | |
| HCV Replicon | 3a | 81 | - | ||
| HCV Replicon | 4a | 130 | - | [2] | |
| HCV Replicon | 5a | 46 | - | ||
| HCV Replicon | 6a | 43 | - |
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Huh-7, HepG2, BxPC3, CEM | > 80 | [1] |
| Sofosbuvir | HepG2 | Non-cytotoxic at tested concentrations | [3] |
| Huh-7.5 | > 100 | [4] |
Data presented is a summary from multiple sources and experimental conditions may vary.
Experimental Protocols
This section details the methodologies for key experiments used to validate the antiviral activity and cytotoxicity of this compound and its alternatives.
HCV Replicon Assay in Primary Human Hepatocytes
This assay is designed to quantify the inhibition of HCV RNA replication by an antiviral compound.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
HCV Replicon Transfection: Transfect the hepatocytes with in vitro transcribed HCV replicon RNA (e.g., containing a luciferase reporter gene) using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with a serial dilution of the test compound (e.g., this compound or sofosbuvir). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours to allow for HCV RNA replication and the effect of the compound to manifest.
-
Quantification of HCV RNA:
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity as a surrogate for HCV RNA replication.
-
RT-qPCR: Alternatively, extract total RNA from the cells and perform a one-step or two-step real-time reverse transcription PCR (RT-qPCR) to specifically quantify HCV RNA levels. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Methodology:
-
Cell Plating: Seed primary human hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that corresponds to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
HCV RNA Quantification by Real-Time RT-PCR
This method is used to accurately quantify the amount of HCV RNA in hepatocyte cultures.
Methodology:
-
RNA Extraction: Isolate total RNA from primary human hepatocytes using a commercial RNA extraction kit. Ensure the quality and integrity of the extracted RNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers or random hexamers.
-
Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, HCV-specific primers, and a fluorescent probe (e.g., TaqMan probe). The amplification of the target HCV RNA sequence is monitored in real-time by detecting the fluorescence signal.
-
Quantification: Create a standard curve using known concentrations of a synthetic HCV RNA transcript. The absolute quantity of HCV RNA in the samples is determined by comparing their amplification threshold cycle (Ct) values to the standard curve.
-
Normalization: Normalize the HCV RNA levels to an endogenous control (housekeeping gene) to account for variations in RNA extraction and RT efficiency.
Conclusion
Both this compound and sofosbuvir are highly potent inhibitors of HCV replication, acting through the same mechanism of terminating viral RNA chain elongation. Based on the available in vitro data, primarily from replicon systems, this compound demonstrates comparable, if not slightly more potent, antiviral activity against genotype 1b than sofosbuvir. Both compounds exhibit a favorable cytotoxicity profile with high CC50 values. It is crucial to note the absence of direct comparative studies in primary human hepatocytes, which represents a key area for future investigation to fully validate these findings in a more physiologically relevant system. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
A Comparative Analysis of PSI-353661 and PSI-6130: Two Nucleoside Analog Inhibitors of Hepatitis C Virus
In the landscape of antiviral drug development for Hepatitis C Virus (HCV), nucleoside and nucleotide analogs targeting the NS5B RNA-dependent RNA polymerase have been a cornerstone of therapeutic strategies. This guide provides a detailed comparative analysis of two such compounds, PSI-353661 and PSI-6130, for researchers, scientists, and drug development professionals. The comparison covers their mechanism of action, in vitro efficacy, resistance profiles, and metabolic pathways, supported by available preclinical and clinical data.
Introduction to this compound and PSI-6130
This compound is a phosphoramidate (B1195095) prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1] As a nucleotide analog, it is designed for efficient intracellular delivery and conversion to its active triphosphate form. In contrast, PSI-6130 (also known as R 1656) is a cytidine (B196190) nucleoside analog, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine, which requires intracellular phosphorylation to become active.[2][3] Both compounds target the HCV NS5B polymerase, a critical enzyme for viral replication, but their distinct chemical nature as either a guanosine (B1672433) monophosphate prodrug or a cytidine nucleoside analog dictates their metabolic activation and interaction with the viral polymerase.[2][4]
Mechanism of Action
Both this compound and PSI-6130 are inhibitors of the HCV NS5B RNA-dependent RNA polymerase. Upon intracellular conversion to their respective active 5'-triphosphate forms, they act as competitive inhibitors of the natural nucleotide substrates. Incorporation of these analogs into the nascent viral RNA chain leads to premature chain termination, thereby halting viral replication.
A key distinction lies in their metabolic activation pathways. PSI-6130 undergoes a three-step phosphorylation cascade, initiated by deoxycytidine kinase, to form its active triphosphate, PSI-6130-TP. Interestingly, PSI-6130 is also metabolized to a second active triphosphate species, the uridine (B1682114) congener RO2433-TP, which also potently inhibits the NS5B polymerase. This compound, being a prodrug of the monophosphate, is designed to bypass the initial, often rate-limiting, phosphorylation step, potentially leading to higher intracellular concentrations of the active triphosphate metabolite, PSI-352666.
In Vitro Efficacy and Resistance Profile
Disclaimer: The following quantitative data has been compiled from multiple independent studies. Direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
| Parameter | This compound | PSI-6130 |
| Compound Type | Guanosine Monophosphate Prodrug | Cytidine Nucleoside Analog |
| Active Metabolite(s) | PSI-352666 (triphosphate) | PSI-6130-TP, RO2433-TP |
| EC50 (HCV Replicon) | Genotype 1b: ~0.003 µM | Genotype 1a: 0.30 µM, Genotype 1b: 0.51 µM |
| IC50 (NS5B Polymerase) | Data for active triphosphate (PSI-352666) not specified in sources. | PSI-6130-TP: 0.34 µM (replicase), 0.13 µM (recombinant NS5B) |
| Cytotoxicity (CC50) | > 80 µM in various cell lines | Not specified in sources. |
| Activity Against S282T Mutant | Retains potent activity | 3- to 6-fold loss of sensitivity |
| Cross-Resistance | No cross-resistance with PSI-6130 | Not applicable |
This compound has demonstrated potent in vitro activity against HCV replicons, including those harboring the S282T mutation in the NS5B polymerase, a key resistance mutation for some nucleoside inhibitors. In contrast, the S282T mutation can confer a moderate (3- to 6-fold) reduction in sensitivity to PSI-6130. Studies have also indicated a lack of cross-resistance between the two compounds; replicons resistant to this compound's structural class remain susceptible to PSI-6130.
Clinical Development
PSI-6130, through its prodrug R7128 (Mericitabine), has progressed into clinical trials. Phase I and IIb studies have been conducted to evaluate its safety and efficacy in combination with standard-of-care treatments. As of the latest available information, this compound was reported to be in preclinical development.
Signaling and Metabolic Pathways
The metabolic activation pathways of this compound and PSI-6130 are crucial for their antiviral activity.
Caption: Intracellular metabolic activation of PSI-6130 to its active triphosphate forms.
Caption: Intracellular metabolic activation of the prodrug this compound.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and PSI-6130 is typically evaluated using an HCV replicon system. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
General Protocol:
-
Cell Seeding: HCV replicon-containing cells are seeded in 96-well plates in growth medium without the selection agent.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., this compound, PSI-6130) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and compound activity.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the luciferase activity is measured using a luminometer. The reduction in luciferase signal in compound-treated cells relative to the vehicle control reflects the inhibition of HCV replication.
-
qRT-PCR: Cellular RNA is extracted, and the level of HCV RNA is quantified by quantitative reverse transcription PCR (qRT-PCR). The reduction in HCV RNA levels indicates antiviral activity.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the host cells is determined using assays such as the MTT or CellTiter-Glo assay to calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (CC50/EC50).
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. HCV replicon assay. [bio-protocol.org]
- 3. Pharmasset, Inc. Reports Preliminary Results of a 4-week Combination Study of R7128 for the Treatment of Chronic Hepatitis C - BioSpace [biospace.com]
- 4. medkoo.com [medkoo.com]
Assessing the Barrier to Resistance of PSI-353661: A Comparative Guide for Researchers
A comprehensive analysis of the resistance profile of the novel hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-353661, reveals a significantly high barrier to resistance, a critical attribute for effective antiviral therapeutics. This guide provides a comparative assessment of this compound against other key NS5B inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound, a phosphoramidate (B1195095) prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, is converted intracellularly to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme in the viral replication cycle. This guide delves into the genetic and phenotypic characteristics of resistance to this compound and contrasts them with those of other notable NS5B inhibitors, including the widely used sofosbuvir.
Comparative Analysis of Resistance Profiles
The barrier to resistance for an antiviral drug is a measure of the genetic changes required for the virus to evade the drug's inhibitory effects. A high barrier indicates that multiple mutations are necessary, often at a cost to the virus's replication fitness, making the emergence of resistance less likely.
In vitro studies demonstrate that this compound possesses a high barrier to resistance. Unlike many other antiviral agents where a single amino acid substitution can confer significant resistance, this compound requires a combination of at least three mutations in the NS5B polymerase to elicit a substantial decrease in susceptibility.[1][2]
Table 1: Comparison of In Vitro Resistance Profiles of HCV NS5B Inhibitors
| Drug (Class) | Primary Resistance Mutation(s) | Fold-Change in EC50 | Replication Capacity of Resistant Mutant | Key Findings |
| This compound (Nucleotide Analog) | S15G + C223H + V321I (in Genotype 2a) | >10-fold (for triple mutant)[1] | Reduced to ~10% of wild-type[2] | High barrier; single mutations do not confer significant resistance. No resistant replicons selected in genotypes 1a or 1b in vitro.[1] |
| Sofosbuvir (Nucleotide Analog) | S282T | 2.4 to 19.4-fold | Significantly reduced | S282T is the primary resistance mutation across multiple genotypes. |
| Mericitabine (RG7128) (Nucleoside Analog) | S282T | Moderate (e.g., 3-7 fold) | Reduced | S282T is the main mutation identified in vitro. |
| Bemnifosbuvir (AT-527) (Nucleotide Analog) | High barrier to resistance reported | Data not available | Not specified | Active against sofosbuvir-resistant S282T mutants. |
Table 2: Phenotypic Susceptibility of this compound Against Single and Combined NS5B Mutations (Genotype 2a)
| NS5B Mutation(s) | This compound EC50 Fold-Change |
| S15G | < 2 |
| C223H | < 2 |
| V321I | < 2 |
| S15G + C223H | Not reported |
| S15G + V321I | Not reported |
| C223H + V321I | Not reported |
| S15G + C223H + V321I | >10 |
Data derived from in vitro replicon studies.
Metabolic Activation and Mechanism of Action
To understand the function of this compound, it is essential to visualize its metabolic activation pathway. The following diagram illustrates the conversion of the prodrug into its active triphosphate form, which then inhibits the HCV NS5B polymerase.
Experimental Protocols
The assessment of antiviral resistance is dependent on robust and well-defined experimental methodologies. Below is a detailed protocol for the in vitro selection of drug-resistant HCV replicons, a cornerstone technique in this field of research.
In Vitro Resistance Selection in HCV Replicon Cells
Objective: To select for and characterize HCV replicon variants with reduced susceptibility to an antiviral compound.
Materials:
-
HCV replicon-containing cell lines (e.g., Huh-7 cells harboring a genotype 1b or 2a subgenomic replicon)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
G418 (Geneticin) for selection and maintenance of replicon-containing cells
-
Antiviral compound (e.g., this compound) dissolved in DMSO
-
Control DMSO
-
Cell culture plates, flasks, and other standard laboratory equipment
Procedure:
-
Initial Seeding: Plate HCV replicon-containing cells at a predetermined density in complete medium containing G418.
-
Drug Exposure: After 24 hours, replace the medium with fresh medium containing the antiviral compound at a starting concentration of 1x to 5x the EC50 value. A parallel culture is maintained with the same concentration of DMSO as a no-drug control.
-
Passaging: Culture the cells until they reach 80-90% confluency. At this point, passage the cells by trypsinization and re-seed them into new flasks with fresh medium containing the same or an increased concentration of the antiviral compound. The concentration of the compound can be incrementally increased (e.g., 2-fold) at each or every few passages.
-
Monitoring for Resistance: At various passages, a sample of the cell population is taken to assess the antiviral susceptibility (EC50 determination) using a replicon-based assay. A significant increase in the EC50 value compared to the control cells indicates the emergence of resistance.
-
RNA Extraction and Sequencing: Once significant resistance is observed, total RNA is extracted from the resistant cell population. The region of the HCV genome encoding the drug target (e.g., NS5B) is then amplified by RT-PCR and sequenced to identify potential resistance-associated mutations.
-
Phenotypic Characterization of Mutations: To confirm that the identified mutations are responsible for resistance, they are introduced into a wild-type replicon construct using site-directed mutagenesis. The susceptibility of these engineered mutant replicons to the antiviral compound is then determined.
Conclusion
The available data strongly indicate that this compound has a high genetic barrier to resistance, a highly desirable characteristic for an antiviral agent. The requirement for multiple, specific mutations to confer resistance, coupled with the reduced replication fitness of the resistant virus, suggests that the emergence of clinically significant resistance to this compound may be less frequent than for other antiviral agents that are susceptible to single-point mutations. This favorable resistance profile, along with its potent antiviral activity, underscores the potential of this compound in the treatment of chronic HCV infection. Further clinical studies are necessary to fully elucidate the in vivo resistance landscape of this promising therapeutic candidate.
References
- 1. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PSI-353661
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PSI-353661. The following guidelines are designed to ensure personal safety, minimize experimental variability, and establish proper disposal protocols.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar phosphoramidate (B1195095) prodrug, Sofosbuvir (GS-7977), and general guidelines for handling potent antiviral compounds recommend the following precautions.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[1] |
| Body | Laboratory coat or impervious gown | A fully fastened laboratory coat should be worn to protect skin and personal clothing. For procedures with a higher risk of splashes, a disposable, solid-front, back-closing gown made of a coated, low-permeability fabric is recommended.[1] |
| Eyes | Safety goggles or a full-face shield | Must be worn at all times when handling this compound in powder or solution form to protect against splashes and airborne particles. Safety goggles should provide a complete seal around the eyes.[1] |
| Respiratory | NIOSH-approved respirator | An N95 respirator is the minimum requirement when handling the powder form of this compound outside of a certified chemical fume hood or biosafety cabinet. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.[1] |
| Feet | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory.[1] |
Engineering Controls
All manipulations of this compound, especially the handling of the solid compound and the preparation of solutions, should be conducted in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize the risk of inhalation and contamination.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2] |
Operational Plan: Handling and Storage
Solution Preparation
This compound can be prepared in various formulations for in vitro and in vivo studies. The following are examples of oral formulations:
-
Dissolved in PEG400.[1]
-
Suspended in 0.2% Carboxymethyl cellulose.[1]
-
Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]
For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as corn oil or a mixture of DMSO, PEG300, Tween 80, and water.
Storage
Store this compound in a well-ventilated place and keep the container tightly closed. It should be stored locked up.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled, leak-proof, and puncture-resistant biohazard bag. This waste should be autoclaved to deactivate the antiviral agent, followed by incineration.[1] |
| Liquid Waste | Unused solutions of this compound should be collected in a separate, labeled, sealed, and leak-proof container. Chemical disinfection with a validated disinfectant may be followed by disposal in accordance with institutional and local regulations. Do not pour down the drain.[1] |
| Sharps | Contaminated sharps should be placed in a designated, puncture-resistant sharps container. The container should be autoclaved followed by incineration.[1] |
Experimental Protocols and Data
In Vitro Efficacy and Cytotoxicity
This compound has demonstrated potent activity against Hepatitis C Virus (HCV) in cell-based replicon assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiviral Activity | Genotype 1b replicon cells | EC₅₀ | 0.0030 µM | [3][4] |
| EC₉₀ | 0.0085 µM | [3][4] | ||
| Wild type replicon | EC₉₀ | 8 nM | [3][4] | |
| S282T resistant replicon | EC₉₀ | 11 nM | [3][4] | |
| Cytotoxicity | Huh7, HepG2, BxPC3, and CEM cells | IC₅₀ | > 80 µM | [3][4] |
Methodology for Antiviral Activity Assay: Genotype 1b HCV replicon cells were treated with varying concentrations of this compound for 4 days. The level of HCV RNA was quantified to determine the EC₅₀ and EC₉₀ values.
Methodology for Cytotoxicity Assay: Huh7, HepG2, BxPC3, and CEM cells were incubated with various concentrations of this compound for 8 days. Cell viability was assessed using a standard method (e.g., MTS assay) to determine the IC₅₀.
In Vivo Efficacy
This compound has shown efficacy in animal models of HCV infection.
| Animal Model | Dosage and Administration | Result | Reference |
| Human hepatocyte chimeric mice infected with HCV | 50 mg/kg, oral administration (p.o.), daily for 4 weeks (in combination with 400 mg/kg of Telaprevir) | Achieved sustained eradication of the mutant virus or end-of-treatment response. Reduced serum levels of HCV RNA. | [3][4] |
Methodology for In Vivo Efficacy Study: Human hepatocyte chimeric mice were infected with HCV. The mice were then treated with this compound in combination with Telaprevir daily for 4 weeks. Serum HCV RNA levels were monitored to assess the antiviral efficacy.
Visualizing the Mechanism of Action
Metabolic Activation of this compound
This compound is a phosphoramidate prodrug that requires intracellular activation to its pharmacologically active triphosphate form. This multi-step process is catalyzed by host cell enzymes.
Caption: Metabolic activation pathway of this compound.
This diagram illustrates the conversion of the inactive prodrug, this compound, into its active triphosphate form within the host cell, which then inhibits the HCV NS5B polymerase, ultimately blocking viral replication.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
